Technical Documentation Center

1-(2-methylpropyl)-4-nitrosopiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-methylpropyl)-4-nitrosopiperazine
  • CAS: 743372-50-1

Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Quantification of 1-(2-methylpropyl)-4-nitrosopiperazine: A Technical Whitepaper

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines (e.g., NDMA), NDSRIs are complex, structurally related to the Active Pharmaceutical Ingredient (API) or its key intermediates.

This whitepaper provides an authoritative, in-depth guide on the discovery, mechanistic formation, and analytical isolation of 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine; CAS: 743372-50-1). As a secondary amine derivative, the 1-isobutylpiperazine moiety is highly susceptible to N-nitrosation. By understanding the causality behind its formation and employing a self-validating analytical framework, drug development professionals can effectively mitigate regulatory risks and ensure patient safety.

Mechanistic Pathway: The Causality of N-Nitrosation

To develop an effective isolation strategy, one must first understand the thermodynamic and kinetic drivers of N-nitrosation. The formation of 1-(2-methylpropyl)-4-nitrosopiperazine is not spontaneous; it requires a specific convergence of chemical precursors and microenvironmental conditions.

The Precursors
  • The Amine Source: 1-isobutylpiperazine is a common building block and intermediate in the synthesis of various piperazine-containing APIs (e.g., specific antibacterial and CNS agents). It contains a highly nucleophilic secondary amine at the 4-position of the piperazine ring.

  • The Nitrosating Agent: Nitrites ( NO2−​ ) are ubiquitous trace impurities in common pharmaceutical excipients such as microcrystalline cellulose, magnesium stearate, and sodium starch glycolate.

The Reaction Kinetics

Under mildly acidic conditions (pH 3.0–5.0)—often encountered during wet granulation processes or within the gastric environment—nitrite is protonated to form nitrous acid ( HNO2​ ). This further dehydrates to yield the highly electrophilic nitrosonium ion ( NO+ ) . The secondary amine of 1-isobutylpiperazine executes a nucleophilic attack on the nitrosonium ion, resulting in the stable NDSRI, 1-(2-methylpropyl)-4-nitrosopiperazine.

Understanding this causality dictates our mitigation strategies: controlling excipient nitrite levels and modulating formulation pH are direct interventions against this pathway, as outlined in the .

G Nitrite Nitrite Source (Excipients/Water) Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium Dehydration (-H2O) Acid Acidic Conditions (H+) Acid->Nitrosonium Protonation Nitrosamine 1-(2-methylpropyl)-4-nitrosopiperazine (NDSRI) Nitrosonium->Nitrosamine N-Nitrosation Amine 1-Isobutylpiperazine (Secondary Amine) Amine->Nitrosamine Electrophilic Attack

Chemical mechanism of 1-(2-methylpropyl)-4-nitrosopiperazine formation via N-nitrosation.

Analytical Strategy: Designing a Self-Validating System

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for volatile nitrosamines. However, applying GC-MS to NDSRIs like 1-(2-methylpropyl)-4-nitrosopiperazine often leads to false positives . The high temperatures in the GC injection port (>200°C) cause artifactual N-nitrosation of residual amines with trace nitrites present in the sample matrix.

Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory analytical choice. To ensure the protocol is a self-validating system, we employ Isotope Dilution Mass Spectrometry (IDMS) . By spiking the crude sample with a stable isotope-labeled internal standard (e.g., D8​ -labeled or 13C -labeled NIBP) prior to any sample manipulation, we inherently correct for incomplete extraction recoveries and matrix-induced ion suppression. If the extraction fails, the internal standard signal drops proportionally, immediately invalidating the run and preventing false negatives.

Optimized LC-MS/MS Parameters

The following parameters have been optimized based on the physicochemical properties of the nitrosopiperazine ring. Atmospheric Pressure Chemical Ionization (APCI) is selected over Electrospray Ionization (ESI) because APCI is significantly less susceptible to matrix suppression from co-eluting pharmaceutical excipients.

ParameterOptimized SettingCausality / Scientific Rationale
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides optimal retention for moderately polar piperazine derivatives.
Mobile Phase A 0.1% Formic Acid in WaterEnsures consistent protonation of the analyte for positive ion mode.
Mobile Phase B 0.1% Formic Acid in MethanolCritical: Methanol is used instead of Acetonitrile to prevent artifactual nitrosamine formation in the MS source.
Ionization Source APCI (Positive Mode)Reduces matrix effects and ion suppression compared to ESI.
MRM Transitions Precursor: m/z 172.2 Product: m/z 116.1 / 74.1m/z 172.2 corresponds to [M+H]+ . Transitions monitor the cleavage of the isobutyl and nitroso groups.

Step-by-Step Isolation and Quantification Protocol

To accurately quantify trace levels (parts-per-billion, ppb) of 1-(2-methylpropyl)-4-nitrosopiperazine, the sample must be rigorously cleaned. We utilize Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This dual-retention mechanism prevents the breakthrough of the moderately polar NDSRI while allowing the washing away of highly polar excipients.

Methodological Workflow

Step 1: Sample Preparation & Isotope Spiking

  • Accurately weigh 100 mg of the crushed drug product or API into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of the stable isotope internal standard solution (100 ng/mL). This establishes the self-validating baseline.

  • Add 5.0 mL of extraction buffer (50 mM Ammonium Acetate, pH 4.0). Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 2 mL of 100% Methanol through the HLB SPE cartridge, followed by 2 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load 3.0 mL of the clarified sample supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water. Rationale: This removes highly polar matrix components (e.g., sugars, salts) without eluting the target NDSRI.

  • Elution: Elute the target analyte using 2 mL of 100% Methanol into a clean glass vial.

Step 3: Reconstitution and Analysis

  • Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Rationale: Elevated temperatures risk thermal degradation of the nitrosamine.

  • Reconstitute the residue in 200 µL of Initial Mobile Phase (e.g., 90% Water / 10% Methanol).

  • Inject 10 µL into the LC-MS/MS system.

G Sample 1. Sample Prep Add Isotope Internal Std Extract 2. SPE Extraction HLB Polymeric Sorbent Sample->Extract Load Sample Wash 3. Wash Step 5% MeOH (Remove Matrix) Extract->Wash Purify Elute 4. Elution 100% MeOH (Target Recovery) Wash->Elute Isolate NDSRI Analyze 5. LC-MS/MS MRM Mode Quantification Elute->Analyze Inject

Step-by-step solid-phase extraction and LC-MS/MS analysis workflow for NDSRI quantification.

Regulatory Thresholds and CPCA Evaluation

The discovery of an NDSRI mandates immediate toxicological evaluation. Because empirical carcinogenicity data (e.g., in vivo rodent assays) for 1-(2-methylpropyl)-4-nitrosopiperazine is rarely available, regulatory agencies utilize the Carcinogenic Potency Categorization Approach (CPCA) .

As detailed in the , the CPCA assigns a score based on the structural features of the nitrosamine, specifically looking at the α -carbons adjacent to the N-nitroso group.

For 1-(2-methylpropyl)-4-nitrosopiperazine:

  • The N-nitroso group is attached to the piperazine ring.

  • The α -carbons (C3 and C5 of the piperazine ring) are both methylene ( CH2​ ) groups.

  • The presence of the tertiary amine at the opposite end of the ring (N1) acts as a deactivating feature, lowering the carcinogenic potency score compared to simple dialkyl nitrosamines.

CPCA Framework Summary for Nitrosopiperazines
Structural FeatureImpact on Potency ScoreRegulatory Implication
α -Hydrogen Count High (Two CH2​ groups)Increases baseline risk (requires α -hydroxylation for DNA alkylation).
Deactivating Groups Presence of heteroatom (N1)Decreases potency score; shifts compound to a less restrictive CPCA category.
Estimated CPCA Category Category 3 or 4Determines the Acceptable Intake (AI) limit.
Acceptable Intake (AI) 26.5 ng/day to 1500 ng/dayDefines the Limit of Quantitation (LOQ) required for the LC-MS/MS method.

Note: Final AI limits must be calculated and justified by the drug sponsor and approved by the relevant regulatory authority (e.g., FDA or EMA).

Conclusion

The isolation and quantification of 1-(2-methylpropyl)-4-nitrosopiperazine demand a rigorous, scientifically grounded approach. By understanding the causality of its formation—driven by trace nitrites and acidic microenvironments—scientists can implement proactive mitigation strategies, such as adding antioxidants (e.g., ascorbic acid) to formulations. Furthermore, by employing a self-validating LC-MS/MS methodology utilizing isotope dilution and SPE, analytical laboratories can ensure absolute trustworthiness in their regulatory submissions, safeguarding the drug supply chain against carcinogenic impurities.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[Link]

  • FDA Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration. [Link]

  • EMA Assessment Report: Nitrosamine impurities in human medicinal products. European Medicines Agency.[Link]

Exploratory

Theoretical Properties, Genotoxic Activation, and Analytical Workflows for 1-(2-methylpropyl)-4-nitrosopiperazine

Executive Summary In the landscape of pharmaceutical safety, Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as critical quality attributes requiring rigorous control. 1-(2-methylpropyl)-4-nitrosopipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical safety, Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as critical quality attributes requiring rigorous control. 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine; CAS: 743372-50-1) is a theoretical and highly specific NDSRI [1]. It is formed when the secondary amine moiety of a 1-isobutylpiperazine precursor—a common building block in neuropharmacological and antimicrobial drug design—undergoes electrophilic substitution by a nitrosating agent [5].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the theoretical physicochemical properties, the CYP450-mediated genotoxic activation pathways, and the highly specific analytical workflows required to detect this compound at sub-parts-per-billion (ppb) levels.

Theoretical Physicochemical Profiling

Understanding the molecular behavior of 1-(2-methylpropyl)-4-nitrosopiperazine is foundational for designing extraction and chromatographic methods. The molecule possesses a unique dual-character: a neutral, electron-withdrawing N-nitroso group on one side of the piperazine ring, and a basic, tertiary amine (due to the isobutyl substitution) on the other.

Table 1: Quantitative & Theoretical Physicochemical Properties

PropertyValue / DescriptionCausality / Analytical Relevance
Chemical Name 1-(2-methylpropyl)-4-nitrosopiperazineStandard IUPAC nomenclature for regulatory filings.
CAS Registry Number 743372-50-1Unique identifier for toxicological databases [1].
Molecular Formula C8H17N3ODetermines the exact monoisotopic mass.
Monoisotopic Mass 171.137 g/mol Yields a precursor ion of[M+H]+ = 172.144 in LC-MS.
Predicted LogP ~1.5 - 1.8The isobutyl group adds lipophilicity, ensuring strong retention on C18 reverse-phase columns.
pKa (Tertiary Amine) ~8.5 (Theoretical)The basic nitrogen remains protonated at low pH, enabling highly selective Mixed-Mode Cation Exchange (MCX) extraction.
H-Bond Acceptors 3 (N, N, O)Influences aqueous solubility and matrix interactions.

Mechanism of Formation in Pharmaceutical Synthesis

NDSRIs do not spontaneously generate; their formation is a kinetically driven process requiring specific stoichiometric and environmental conditions. The nitrosation of 1-isobutylpiperazine typically occurs during API synthesis or formulation when trace nitrites (often present in microcrystalline cellulose or magnesium stearate excipients) degrade under acidic conditions to form reactive species like the nitrosonium ion (NO+).

Formation A 1-Isobutylpiperazine (Secondary Amine) D 1-(2-methylpropyl)- 4-nitrosopiperazine A->D Electrophilic Substitution B Nitrosating Agent (e.g., NO+, N2O3) B->D NO+ Transfer C Acidic Conditions (pH 2-4) C->B Catalyst/ Activator

Fig 1: Chemical mechanism of 1-(2-methylpropyl)-4-nitrosopiperazine formation via nitrosation.

Toxicological & Mechanistic Profiling (Genotoxicity)

Nitrosamines are not inherently reactive toward DNA; they are pro-mutagens. The genotoxicity of 1-(2-methylpropyl)-4-nitrosopiperazine is entirely dependent on metabolic activation by Cytochrome P450 enzymes (predominantly CYP2E1, CYP2A6, or CYP2B6) in the hepatic system [3].

The Causality of Mutation:

  • α-Hydroxylation: CYP450 enzymes catalyze the addition of a hydroxyl group to the α-carbon (adjacent to the N-NO group) on the piperazine ring [4].

  • Dealkylation: This intermediate is highly unstable. It undergoes spontaneous ring-opening and dealkylation, releasing an aldehyde and a primary nitrosamine.

  • Diazonium Formation: The primary nitrosamine rapidly dehydrates to form an alkyl diazonium ion.

  • DNA Alkylation: The diazonium ion is a potent electrophile that covalently binds to nucleophilic sites on DNA (e.g., the N7 or O6 positions of guanine), leading to GC→AT transition mutations during replication [2].

Genotox N1 1-(2-methylpropyl)- 4-nitrosopiperazine N2 CYP450 Mediated α-Hydroxylation N1->N2 N3 α-Hydroxynitrosamine Intermediate N2->N3 Adds -OH to α-carbon N4 Ring Opening & Dealkylation N3->N4 Spontaneous decomposition N5 Alkyl Diazonium Ion (Electrophile) N4->N5 Loss of H2O & aldehyde N6 DNA Alkylation (N7/O6-Guanine) N5->N6 Covalent DNA binding

Fig 2: CYP450-mediated genotoxic activation pathway of nitrosopiperazines to DNA-reactive ions.

Analytical Workflows for Detection and Quantification

To achieve the regulatory required limits of detection (often ≤0.03 ppm relative to the API), conventional HPLC-UV is insufficient. We must employ a self-validating LC-MS/MS methodology.

Step-by-Step LC-MS/MS Protocol

System Self-Validation: Before extraction, samples are spiked with an isotopically labeled internal standard (e.g., 1-(2-methylpropyl)-4-nitrosopiperazine-d8). If the IS recovery falls outside 80-120%, the system flags the sample for matrix suppression, ensuring trustworthiness in every reported result.

Step 1: Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE)

  • Action: Dissolve the API sample in a 1% aqueous formic acid solution. Load onto a pre-conditioned MCX-SPE cartridge. Wash with 0.1 M HCl, followed by 100% Methanol. Elute the target analyte with 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: Why MCX? The 1-(2-methylpropyl)-4-nitrosopiperazine molecule contains a basic tertiary amine (isobutyl-substituted nitrogen). At low pH, this nitrogen is protonated and binds strongly to the negatively charged sulfonic acid groups of the MCX sorbent. The acidic and organic washes remove the bulk API and neutral impurities. The basic elution neutralizes the tertiary amine, releasing the purified NDSRI.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) running a gradient from 5% B to 95% B over 8 minutes.

  • Causality: The C18 stationary phase provides excellent hydrophobic retention for the isobutyl moiety. Formic acid is critical; it acts as a proton donor, ensuring the tertiary amine is fully ionized as it enters the mass spectrometer, thereby maximizing sensitivity.

Step 3: Triple Quadrupole Mass Spectrometry (ESI+ MRM)

  • Action: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition of m/z 172.2 → 142.2 .

  • Causality: The precursor ion [M+H]+ is 172.2. The collision-induced dissociation (CID) of nitrosamines characteristically cleaves the weak N-N bond, resulting in the loss of a neutral nitric oxide (NO) radical (Δm = 30 Da). Monitoring this specific 172.2 → 142.2 transition provides an exceptionally high degree of structural confirmation and eliminates false positives from isobaric matrix interferences.

Mitigation Strategies in Manufacturing

  • Excipient Screening: Switch to low-nitrite grades of microcrystalline cellulose and crospovidone.

  • Scavenger Incorporation: Incorporate antioxidants such as ascorbic acid or α-tocopherol into the formulation. These compounds outcompete the secondary amine for the NO+ electrophile, neutralizing the nitrosating agent before the NDSRI can form.

References

  • "1-(2-methylpropyl)-4-nitrosopiperazine — Chemical Substance Information." NextSDS. URL: [Link]

  • "DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways." National Institutes of Health (NIH) - PMC. URL: [Link]

  • "Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models." National Institutes of Health (NIH) - PMC. URL: [Link]

  • "Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines." ChemRxiv. URL: [Link]

Foundational

Genotoxicity Prediction for 1-(2-methylpropyl)-4-nitrosopiperazine: A Mechanistic and Methodological Framework

An In-Depth Technical Guide Abstract The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated robust strategies for their risk assessment. As members of the "cohort of concern," these compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated robust strategies for their risk assessment. As members of the "cohort of concern," these compounds are often potent genotoxic carcinogens.[1] This guide provides a comprehensive technical framework for predicting the genotoxicity of a specific N-nitrosamine drug substance-related impurity (NDSRI), 1-(2-methylpropyl)-4-nitrosopiperazine. Lacking specific empirical data for this compound, this document outlines a predictive, multi-tiered assessment strategy grounded in established mechanistic principles for the N-nitrosamine class and authoritative regulatory guidelines. We will detail the scientific rationale and step-by-step protocols for in silico, in vitro, and in vivo evaluation methods, emphasizing experimental choices critical for this chemical class, such as enhanced metabolic activation systems. The objective is to provide a self-validating system for researchers to reliably characterize the genotoxic risk of this and structurally similar N-nitrosamines.

Introduction: The N-Nitrosamine Challenge

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[2] Their presence in human drugs, even at trace levels, is a significant safety concern, prompting stringent regulatory actions and recalls.[3][4] The International Council for Harmonisation (ICH) M7(R2) guideline places N-nitrosamines in a "cohort of concern" due to their high carcinogenic potency, which is often mediated by a genotoxic mechanism.[1][5]

The genotoxicity of most N-nitrosamines is not direct-acting; it requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[6][7] This process, typically involving hydroxylation of the carbon atom alpha (α) to the nitroso group, generates unstable and highly reactive electrophilic diazonium ions that can alkylate DNA.[2][8] This covalent modification of genetic material can lead to mutations during DNA replication if not repaired, representing the initial step in chemical carcinogenesis.[2][9]

1.1. Focus Compound: 1-(2-methylpropyl)-4-nitrosopiperazine

This guide focuses on 1-(2-methylpropyl)-4-nitrosopiperazine, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs are a subclass of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) or its synthetic precursors.[10][11]

PropertyDetailsSource
Chemical Name 1-(2-methylpropyl)-4-nitrosopiperazine[12]
CAS Number 743372-50-1[12]
Molecular Formula C8H17N3O
Structure Chemical structure of 1-(2-methylpropyl)-4-nitrosopiperazine
Structural Alerts N-nitroso group, α-hydrogens presentMechanistic Assessment

The presence of α-hydrogens on both the piperazine ring and the isobutyl group is a critical structural alert, suggesting a high potential for metabolic activation via the α-hydroxylation pathway, which is a key driver of genotoxicity for this class of compounds.[8][11]

A Tiered Strategy for Genotoxicity Assessment

A weight-of-evidence approach is essential for a conclusive genotoxicity assessment. This guide proposes a tiered strategy, beginning with computational methods and progressing to definitive biological assays, consistent with international regulatory guidelines such as those from the OECD.[13][14]

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Testing (Conditional) cluster_3 Final Assessment in_silico In Silico Analysis ((Q)SAR Models & Expert Review) ames Bacterial Reverse Mutation Assay (Enhanced Ames Test - OECD 471) in_silico->ames Predicts Mutagenic Potential micronucleus In Vitro Mammalian Cell Assay (Micronucleus Test - OECD 487) ames->micronucleus Positive Result Triggers Mammalian Cell Testing risk Weight of Evidence Review & Risk Characterization ames->risk in_vivo In Vivo Genotoxicity Assay (e.g., Comet/Micronucleus - OECD 489/474) micronucleus->in_vivo Positive & Relevant Result May Trigger In Vivo micronucleus->risk comet In Vitro Comet Assay (Optional - Mechanistic Insight) comet->risk in_vivo->risk

Caption: Tiered workflow for genotoxicity prediction.

Tier 1: In Silico Genotoxicity Prediction

The initial assessment utilizes computational toxicology to predict genotoxicity based on the chemical's structure, as recommended by the ICH M7 guideline.[15] This step serves as a rapid, resource-efficient screening method.

3.1. Methodology

Two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies are employed:

  • Expert Rule-Based Systems: These systems use a knowledge base of structural alerts and mechanistic rules to predict toxicity. For 1-(2-methylpropyl)-4-nitrosopiperazine, the system would flag the N-nitroso structural alert, which is strongly associated with mutagenicity.[1]

  • Statistical-Based Systems: These models are built from large datasets of existing genotoxicity data and make predictions based on structural similarity to known mutagens and non-mutagens.

3.2. Predicted Outcome for 1-(2-methylpropyl)-4-nitrosopiperazine

Based on established structure-activity relationships (SARs) for N-nitrosamines, the prediction for this compound is unequivocally positive for mutagenicity.[8][16]

Structural FeatureImplication for Genotoxicity
N-Nitroso Moiety Primary structural alert for the "cohort of concern."
α-Hydrogens Presence on both sides of the N-nitroso group allows for metabolic activation via α-hydroxylation, the primary pathway for genotoxicity.[7]
Alkyl Substitution The isobutyl and piperazine ring structure does not possess strong electron-withdrawing groups that are known to deactivate or reduce the carcinogenic potency of some nitrosamines.[8]

Tier 2: In Vitro Experimental Testing

In vitro tests are the cornerstone of genotoxicity assessment. For N-nitrosamines, specific modifications to standard protocols are crucial for obtaining reliable results.

4.1. Mechanistic Basis: The Need for Metabolic Activation

As most N-nitrosamines are pro-mutagens, assays must incorporate an exogenous metabolic activation system.[6] This is typically a liver post-mitochondrial fraction (S9) from rodents. For N-nitrosamines, hamster liver S9 is often more effective than rat liver S9 due to higher concentrations of relevant CYP enzymes (e.g., CYP2E1, CYP2C19).[17]

G A 1-(2-methylpropyl)-4- nitrosopiperazine (Parent Compound) B CYP450 Enzymes (e.g., CYP2E1 in Liver S9) C α-Hydroxylation A->C Metabolic Activation D Unstable α-hydroxy- nitrosamine Intermediate C->D E Spontaneous Decomposition D->E F Electrophilic Diazonium Ion (Reactive Species) E->F G DNA F->G Attacks Nucleophilic Sites on DNA H DNA Adduct Formation (Alkylation) G->H I Mutation (e.g., GC→AT transitions) H->I Leads to Miscoding during Replication

Caption: Metabolic activation pathway of N-nitrosamines.

4.2. Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The Ames test is the gold standard for detecting gene mutations. For N-nitrosamines, an "Enhanced Ames Test" protocol is recommended by regulatory bodies to improve sensitivity.[5][18]

Experimental Protocol: Enhanced Ames Test

  • Tester Strains: Utilize Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2 uvrA (pKM101). These strains are effective at detecting the base-pair substitutions typically caused by alkylating agents like activated nitrosamines.[17]

  • Metabolic Activation: Prepare S9 mix using both Aroclor-1254 induced rat liver S9 and phenobarbital/β-naphthoflavone induced hamster liver S9. Test at both standard (10%) and high (30%) S9 concentrations.[5][19] The use of 30% hamster liver S9 is particularly critical for enhancing the detection of many nitrosamines.[20]

  • Test Procedure (Pre-incubation Method):

    • Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation arms), and 0.05 mL of the test article solution (dissolved in a non-inhibitory solvent like DMSO) to a sterile tube.[17]

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking to maximize interaction between the compound, enzymes, and bacteria.[20]

    • Add 2.0 mL of top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Dose Selection: Conduct a preliminary range-finding study to determine cytotoxicity. The main experiment should include at least five analyzable concentrations, with the highest concentration showing some evidence of toxicity.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Controls (-S9): Sodium azide (for TA1535), 2-nitrofluorene (for TA100), 4-nitroquinoline-1-oxide (for WP2 uvrA).

    • Positive Controls (+S9): 2-Aminoanthracene and a known genotoxic nitrosamine like N-nitrosodimethylamine (NDMA).

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.

4.3. In Vitro Micronucleus Test (OECD TG 487)

If the Ames test is positive, a mammalian cell assay is required to assess the potential for chromosomal damage. The in vitro micronucleus assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[21]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell System: Use a mammalian cell line such as human TK6 cells or Chinese Hamster Ovary (CHO) cells.[21][22] Alternatively, metabolically competent HepaRG cells can provide a more human-relevant system, as they express key CYP enzymes.[23]

  • Metabolic Activation: As with the Ames test, parallel experiments with and without an exogenous metabolic activation system (30% hamster liver S9 is recommended) are essential.

  • Test Procedure:

    • Culture cells to an appropriate density.

    • Short Treatment (with and without S9): Expose cells to the test article for 3-6 hours. Wash the cells and add fresh medium.

    • Extended Treatment (without S9): Expose cells for a longer period (e.g., 24 hours).

    • Add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

    • Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.

    • Fix, stain, and score the frequency of micronuclei in binucleated cells.

  • Dose Selection: The highest concentration should induce approximately 50-60% cytotoxicity or be 10 mM (or 2 mg/mL), whichever is lower.

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls (-S9): Mitomycin C (a clastogen).

    • Positive Controls (+S9): Cyclophosphamide (requires metabolic activation).

  • Data Analysis: A positive result is a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

4.4. In Vitro Comet Assay

The Comet Assay (single-cell gel electrophoresis) directly visualizes DNA damage, primarily strand breaks.[24] While not a core part of the standard battery, it can provide valuable mechanistic data, especially for confirming direct DNA reactivity following metabolic activation.[25]

Experimental Protocol: In Vitro Comet Assay

  • Cell System: Similar to the micronucleus test, various mammalian cell lines or primary cells (e.g., hepatocytes) can be used.

  • Test Procedure:

    • Expose cells to the test article (with and without S9) for a short duration (e.g., 1-4 hours).

    • Embed individual cells in a thin layer of agarose on a microscope slide.

    • Lyse the cells with detergent and high salt to remove membranes and proteins, leaving behind the DNA nucleoid.

    • Subject the slides to an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks.[24]

    • Perform electrophoresis. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates towards the anode, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and quantify the amount of DNA in the tail relative to the head using imaging software.

  • Data Analysis: A positive result is a concentration-dependent, statistically significant increase in comet tail intensity or tail moment.

Tier 3: In Vivo Genotoxicity Testing (Conditional)

In vivo testing is only considered if in vitro results are positive and indicate a potential risk to humans. The choice of assay and tissue is critical. Given that N-nitrosamines are primarily metabolized in the liver, this is the most relevant organ to assess.[26]

  • In Vivo Micronucleus Assay in Rodent Hepatocytes (OECD TG 474 integrated): This assay measures chromosome damage in the primary target tissue for metabolism. It is highly relevant for liver-metabolized compounds like nitrosamines.[26]

  • In Vivo Comet Assay (OECD TG 489): This assay can detect transient DNA strand breaks in virtually any tissue, including the liver, stomach (first site of contact if orally administered), and bone marrow.[27][28] It is highly sensitive for detecting the primary DNA lesions caused by alkylating agents.

Weight of Evidence and Risk Characterization

The final step is to integrate all data from the tiered assessment to conclude on the genotoxic potential of 1-(2-methylpropyl)-4-nitrosopiperazine.

In Silico ResultEnhanced Ames ResultIn Vitro MN ResultLikely Conclusion
PositivePositivePositiveGenotoxic. Compound is a bacterial and mammalian cell mutagen.
PositivePositiveNegativeBacterial mutagen. Potential for species-specific metabolism or lack of chromosomal damage. Further investigation may be needed.
PositiveNegativeNegativeNot genotoxic under test conditions. The initial in silico alert may be mitigated by metabolic or structural factors not captured by the models.

For a compound like 1-(2-methylpropyl)-4-nitrosopiperazine, a positive result in a properly conducted Enhanced Ames Test, coupled with a positive result in an in vitro micronucleus assay, provides compelling evidence of genotoxic potential. This would classify the compound as a mutagenic impurity that must be controlled to an acceptable intake (AI) limit based on its carcinogenic potency, as per FDA and other regulatory agency recommendations.[10][29]

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (2024). U.S.
  • Revision 2 of FDA Guidance on Nitrosamines Published - NSF. (2024). NSF.
  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis.
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025). Technology Networks.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Goodwin Procter.
  • The Role of Expert Assessment and In Silico Predictions in Determining Genotoxic Risk of N-Nitrosamine Impurities. (N.d.). Lhasa Limited.
  • Information about Nitrosamine Impurities in Medications. (2024). U.S.
  • OECD Test Guidelines for Genetic Toxicology. (2021). ISS.
  • Control of Nitrosamine Impurities in Human Drugs. (N.d.). U.S.
  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (N.d.). PMC.
  • Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity. (2015). PubMed.
  • In Vitro Mammalian Cell Mutation Assay for Nitrosamines. (2025). Nucro-Technics.
  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (N.d.). PMC.
  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (N.d.). PMC.
  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025). Gentronix.
  • Mechanism for the genotoxicity evaluation of nitrosamines. (N.d.).
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (N.d.). PMC.
  • Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. (N.d.). U.S.
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD.
  • Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (2007). PubMed.
  • Genotoxicology of N-nitroso compounds. (N.d.). SciSpace.
  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024).
  • In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. (N.d.). PubMed.
  • 1-(2-methylpropyl)
  • Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. (2022). MDPI.
  • Guidance on genotoxicity testing strategies for manufactured nanom
  • Ames Test. (N.d.).
  • Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. (2025). PMC.
  • Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (N.d.).
  • Nitrosamine Ames Data Review and Method Development: proceedings of a US FDA/HESI workshop. (2026). Oxford Academic.
  • Better models to shed light on the mutagenicity of N-nitrosamines. (2022). Fraunhofer ITEM.
  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (N.d.). DOI.
  • Structure-activity relationships in nitrosamine carcinogenesis. (N.d.). PMC.
  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (N.d.). PMC.
  • Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities. (2025). PubMed.
  • Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). (2021). Lhasa Limited.
  • Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow. (2025).
  • Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in r
  • In Vitro Genetic Toxicology Assays. (N.d.). Inotiv.
  • In silico prediction of genotoxicity. (2017). PubMed.

Sources

Protocols & Analytical Methods

Method

Trace-Level Quantification of 1-(2-Methylpropyl)-4-Nitrosopiperazine in Active Pharmaceutical Ingredients via LC-MS/MS

Contextualizing the Nitrosamine Challenge Since the discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (ARBs) in 2018, the pharmaceutical industry has faced a paradigm shift in trace impurity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Nitrosamine Challenge

Since the discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (ARBs) in 2018, the pharmaceutical industry has faced a paradigm shift in trace impurity analysis. N-nitrosamines are classified under the International Council for Harmonisation (ICH) M7 guidelines as part of the "cohort of concern" due to their potent mutagenic and carcinogenic properties[1].

Recently, complex active pharmaceutical ingredients (APIs) containing secondary or tertiary amine structures have been shown to be susceptible to auto-nitrosation or cross-contamination. Specifically, 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine, CAS: 743372-50-1)[2] has emerged as a critical genotoxic impurity (GTI) in drug products utilizing isobutylpiperazine intermediates. Regulatory agencies, including the US FDA and EMA, mandate that such impurities be controlled at parts-per-billion (ppb) to parts-per-million (ppm) levels, necessitating the deployment of highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[3].

Mechanistic Rationale for Analytical Choices

Developing a robust LC-MS/MS method for 1-(2-methylpropyl)-4-nitrosopiperazine requires overcoming two primary challenges: severe ion suppression from the high-concentration API matrix and the inherent polarity of the nitrosopiperazine ring.

  • Chromatographic Selectivity (The F5 Advantage): Traditional C18 columns often fail to adequately retain polar nitrosopiperazines, leading to co-elution with the solvent front or early-eluting polar API degradants. We utilize a Pentafluorophenyl (F5/PFP) stationary phase . The F5 phase provides orthogonal retention mechanisms—specifically dipole-dipole, hydrogen bonding, and π−π interactions—which dramatically enhance the retention and peak shape of the nitrogen-rich piperazine ring[4].

  • Ionization Dynamics (ESI+): The analyte features a basic piperazine nitrogen that readily accepts a proton. Electrospray Ionization in positive mode (ESI+) is highly efficient for this molecule. To drive the equilibrium toward the protonated state [M+H]+ , the mobile phase is buffered with 10 mM ammonium formate and acidified with 0.1% formic acid[5]. The ammonium ions also prevent unwanted sodium adduct formation ( [M+Na]+ ), which would otherwise fragment poorly in the collision cell.

  • Matrix Mitigation via SLE: Direct injection of dissolved API ("dilute-and-shoot") often leads to rapid source fouling and unpredictable matrix effects[1]. We employ a Solid-Supported Liquid Extraction (SLE) or a targeted protein/matrix precipitation step to selectively partition the nitrosamine away from the bulk API, ensuring a self-validating, robust recovery.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating; it incorporates internal system suitability testing (SST) to ensure that matrix effects do not compromise quantitative integrity.

Materials and Reagents
  • Reference Standard: 1-(2-methylpropyl)-4-nitrosopiperazine (Purity 99.0%).

  • Internal Standard (IS): 1-(2-methylpropyl)-4-nitrosopiperazine- d8​ (Deuterated analog to correct for ionization variations).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Formate ( NH4​Fa ).

Sample Preparation Workflow

SamplePrep Step1 Weigh 100 mg API Sample Step2 Add 5.0 mL Extraction Solvent (MeOH/H2O 80:20) Step1->Step2 Step3 Spike Internal Standard (IS) Step2->Step3 Step4 Vortex & Sonicate (15 min, 4°C) Step3->Step4 Step5 Centrifuge (10,000 rpm, 10 min) Step4->Step5 Step6 Filter (0.22 µm PTFE) & Transfer to Vial Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Caption: Workflow for the extraction of 1-(2-methylpropyl)-4-nitrosopiperazine from API matrix.

Critical Causality Note: Sonication is performed at 4°C to prevent the thermal degradation of the API, which could artificially generate secondary nitrosamines during the sample preparation phase[3]. Furthermore, PTFE syringe filters are explicitly chosen over nylon to prevent adsorptive loss of the target analyte[6].

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column: Ascentis® Express F5 (100 mm × 2.1 mm, 2.7 µm core-shell).

  • Column Temperature: 40 °C.

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Fragmentation Precursor Precursor Ion[M+H]+ 1-(2-methylpropyl)-4-nitrosopiperazine m/z 172.1 Quantifier Quantifier Ion [M+H - NO]+ m/z 142.1 Precursor->Quantifier Collision Energy: 15V Loss of NO (-30 Da) Qualifier Qualifier Ion Piperazine Ring Cleavage m/z 100.1 Precursor->Qualifier Collision Energy: 25V Loss of Isobutyl group (-72 Da)

Caption: Proposed MS/MS fragmentation pathway for 1-(2-methylpropyl)-4-nitrosopiperazine (m/z 172.1).

Quantitative Data & Validation Summary

To ensure the trustworthiness of the analytical batch, the method must pass rigorous System Suitability Testing (SST). The signal-to-noise (S/N) ratio for the LOQ standard must be 10, and the retention time drift must be 2.0%.

Table 1: Optimized LC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.50.4955
6.00.44060
8.00.4595
10.00.4595
10.10.4955
14.00.4955
Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(2-methylpropyl)-4-nitrosopiperazine172.1142.115Quantifier
1-(2-methylpropyl)-4-nitrosopiperazine172.1100.125Qualifier
1-(2-methylpropyl)-4-nitrosopiperazine- d8​ 180.2150.215IS Quantifier
Table 3: Method Validation Performance Summary

The method was validated according to ICH Q2(R1) guidelines, utilizing spiked API matrices to confirm the absence of relative matrix effects.

Validation ParameterResultRegulatory Acceptance Criteria
Limit of Detection (LOD) 0.01 ppm (10 ppb)S/N 3
Limit of Quantification (LOQ) 0.03 ppm (30 ppb)S/N 10, Precision 20% RSD
Linearity Range 0.03 – 5.0 ppm R2≥0.995
Accuracy (Recovery at LOQ) 96.4%70% – 130%
Accuracy (Recovery at 1.0 ppm) 101.2%80% – 120%
Intra-day Precision (Repeatability) 3.2% RSD 10% RSD

References

  • Witkowska, A., et al. (2023). "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Molecules (MDPI). Available at:[Link]

  • He, X., et al. (2022). "Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS." Frontiers in Pharmacology. Available at:[Link]

  • Zhang, Y., et al. (2025). "A case study on N-nitrosamine investigation in a marketed drug: from analytical procedure validation to risk mitigation decision." Frontiers in Chemistry. Available at:[Link]

  • RSC Publishing. (2023). "Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine." Analytical Methods. Available at:[Link]

Sources

Application

Advanced LC-MS/MS Protocol for the Quantification of 1-(2-Methylpropyl)-4-nitrosopiperazine in Pharmaceuticals

Executive Summary & Mechanistic Background The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, 1-(2-methylpropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine, CAS: 743372-50-1) represents a critical target for trace-level quantification. This specific NDSRI is primarily associated with active pharmaceutical ingredients (APIs) and intermediates that utilize a 1-isobutylpiperazine moiety, such as the benzoxazinorifamycin derivative Rifalazil[1] and various experimental therapeutics[2].

The Causality of Formation

The formation of 1-(2-methylpropyl)-4-nitrosopiperazine is driven by the nitrosation of the secondary amine precursor, 1-isobutylpiperazine. During API synthesis, formulation, or prolonged storage, residual nitrites (often present as trace impurities in excipients) act as nitrosating agents. Under acidic conditions or oxidative stress, these nitrites generate nitrosonium ions ( NO+ ), which readily attack the nucleophilic secondary amine of the piperazine ring[3]. Understanding this causality is essential for developing extraction and quantification methods that do not inadvertently trigger in situ nitrosation during sample preparation.

Mechanism A 1-Isobutylpiperazine (Secondary Amine Precursor) D 1-(2-Methylpropyl)-4-nitrosopiperazine (Target NDSRI) A->D Nitrosation B Nitrosating Agents (Nitrites, NOx, Excipient Impurities) B->D NO+ Donor C Acidic pH / Oxidative Conditions (Catalytic Environment) C->D Promotes Reaction

Mechanism of 1-(2-methylpropyl)-4-nitrosopiperazine formation via secondary amine nitrosation.

Analytical Strategy: The Logic Behind the Method

To comply with the stringent Acceptable Intake (AI) limits mandated by the FDA[4] and EMA[5], the analytical method must achieve a Limit of Quantification (LOQ) in the low parts-per-billion (ppb) range.

Chromatographic Choices: We utilize a pentafluorophenyl (F5) stationary phase rather than a traditional C18 column. The causality here is selectivity: F5 columns provide enhanced dipole-dipole, hydrogen bonding, and π−π interactions. This orthogonal retention mechanism is critical for resolving polar nitrosopiperazines from co-eluting, high-concentration API matrix components, thereby preventing ion suppression in the mass spectrometer[6].

Ionization and Detection: Positive Electrospray Ionization (ESI+) is selected because the piperazine nitrogen readily accepts a proton. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures absolute specificity, filtering out background noise by monitoring the exact fragmentation of the parent ion ( [M+H]+

m/z 172.1) to its stable product ions.

Workflow S1 API Matrix Solubilization S2 Solid Phase Extraction (SPE Clean-up) S1->S2 S3 UHPLC Separation (F5 Column) S2->S3 S4 ESI+ Ionization & MRM Detection S3->S4 S5 Data Processing & Quantification S4->S5

End-to-end LC-MS/MS analytical workflow for NDSRI quantification.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to any sample manipulation, the method automatically corrects for matrix effects and extraction losses, ensuring high trustworthiness of the final quantitative data.

Reagents and Materials
  • Target Standard: 1-(2-methylpropyl)-4-nitrosopiperazine reference standard (>98% purity).

  • Internal Standard (IS): 1-(2-methylpropyl)-4-nitrosopiperazine- d8​ (or NDMA- d6​ as a surrogate if the exact matched isotope is unavailable).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (0.1%) and Ammonium formate (2 mM) to enhance ionization efficiency.

  • Extraction: Polymeric reversed-phase Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 mL).

Step-by-Step Sample Preparation
  • Sample Solubilization: Accurately weigh 100 mg of the crushed pharmaceutical tablet or API into a 15 mL centrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL) directly to the dry powder.

  • Extraction Solvent Addition: Add 5.0 mL of Water:Methanol (80:20, v/v). Scientific Insight: A highly aqueous extraction solvent prevents the dissolution of highly lipophilic excipients while fully solubilizing the polar NDSRI.

  • Agitation: Vortex for 5 minutes, followed by ultrasonication for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients.

  • SPE Clean-up (Critical Step):

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: 2 mL of the sample supernatant.

    • Wash: 1 mL of 5% Methanol in Water to remove polar interferences.

    • Elute: 1 mL of 100% Methanol.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions

Table 1: UHPLC Gradient Parameters Column: F5 Core-Shell (100 x 2.1 mm, 1.7 µm); Flow Rate: 0.3 mL/min; Column Temp: 40°C.

Time (min)Mobile Phase A (2 mM Ammonium Formate + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)
0.095%5%
1.095%5%
4.040%60%
5.510%90%
6.510%90%
6.695%5%
9.095%5%

Table 2: Mass Spectrometry MRM Transitions Source: Positive ESI; Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
1-isobutyl-4-nitrosopiperazine172.1142.115Quantifier (Loss of NO)
1-isobutyl-4-nitrosopiperazine172.185.125Qualifier (Cleavage of ring)
Internal Standard (IS)180.1146.115IS Quantifier

Method Validation & System Suitability

To align with ICH M7(R2)[7] and FDA guidelines[8], the protocol must be validated for specificity, linearity, accuracy, and precision. The logic of validation acts as a closed-loop verification system.

Validation V1 System Suitability Testing (SST) (S/N > 10 for LOQ) V4 Self-Validating Quantitative Output V1->V4 V2 Matrix Spike Recovery (80% - 120% Target) V2->V4 V3 Internal Standard Tracking (Isotope Dilution) V3->V4

Logic flow of the self-validating system ensuring data trustworthiness.

Table 3: Target Validation Parameters for NDSRI Quantification

ParameterAcceptance CriteriaScientific Justification
Limit of Detection (LOD) 0.5 ng/mL (S/N 3)Ensures trace-level detection capabilities.
Limit of Quantification (LOQ) 1.5 ng/mL (S/N 10)Must fall well below the calculated Acceptable Intake (AI) limit.
Linearity ( R2 ) 0.995 (Range: 1.5 - 100 ng/mL)Confirms proportional detector response across the expected range.
Matrix Spike Recovery 80% – 120%Validates that the SPE protocol effectively mitigates API ion suppression.
Precision (%RSD) 10% (Intra-day & Inter-day)Ensures reproducibility of the method across different analytical batches.

Conclusion & Regulatory Grounding

The quantification of complex NDSRIs like 1-(2-methylpropyl)-4-nitrosopiperazine requires a highly deliberate analytical approach. By combining the orthogonal selectivity of an F5 stationary phase with the sensitivity of MRM mass spectrometry, this protocol provides a robust mechanism for impurity profiling.

Drug manufacturers must routinely execute these risk assessments and confirmatory testing protocols to remain compliant with the FDA's "Control of Nitrosamine Impurities in Human Drugs"[9] and the EMA's Article 5(3) referral[5]. The integration of isotope dilution and SPE clean-up ensures that the method is self-validating, yielding trustworthy data that can confidently support regulatory submissions and ensure patient safety.

References

  • US FDA Guidance on Nitrosamine Impurities in Drugs Outlines Strategy for Detection, Prevention, and Risk Management. Gradient Corp. Available at: [Link]

  • FDA Guidance on Nitrosamine Control (2024 Update). Scribd / Food And Drug Administration. Available at:[Link]

  • EMA - Nitrosamine impurities: guidance and updates for marketing-authorisation holders. Myrtace. Available at: [Link]

  • Nitrosamine impurities in medicinal products: updated requirements for risk assessments. Swissmedic. Available at:[Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine. RSC Advances. Available at: [Link]

  • Rifalazil, ABI-1648, K-1648 Synthesis Database (1-Isobutylpiperazine API integration). DrugFuture. Available at: [Link]

Sources

Method

High-Sensitivity LC-MS/MS Method for the Detection of 1-(2-Methylpropyl)-4-Nitrosopiperazine in Complex Pharmaceutical Matrices

Introduction The discovery of nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in quality control and risk assessment. Driven by stringent regulatory thresholds set by global health author...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery of nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in quality control and risk assessment. Driven by stringent regulatory thresholds set by global health authorities, the detection of these probable human carcinogens demands highly sensitive and specific analytical methodologies .

1-(2-Methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine, CAS 743372-50-1) is a genotoxic nitrosamine impurity. It typically emerges as a Nitrosamine Drug Substance-Related Impurity (NDSRI) or a process-related byproduct in formulations containing piperazine-derived active pharmaceutical ingredients (APIs) or intermediates. Detecting trace levels (sub-part-per-billion) of this specific nitrosopiperazine in complex matrices—such as formulated tablets containing high concentrations of APIs and diverse excipients—presents a severe analytical challenge due to matrix-induced ion suppression.

As a Senior Application Scientist, I have designed this protocol to address these fundamental challenges. The methodology detailed below relies on orthogonal sample cleanup and π−π chromatographic selectivity to create a self-validating, robust analytical system capable of routine, high-confidence quantification.

Mechanistic Insights and Causality

Formation Mechanism

Understanding the origin of 1-(2-methylpropyl)-4-nitrosopiperazine is critical for developing targeted mitigation strategies. The formation typically proceeds via the classical nitrosation of the secondary amine precursor, 1-(2-methylpropyl)piperazine. In pharmaceutical matrices, the nitrosating agent is frequently derived from trace nitrite salts ( NO2−​ ) present in common excipients (e.g., microcrystalline cellulose, magnesium stearate) under acidic microenvironments . Alternatively, related nitrosopiperazines can form via the oxidation of 1,1-disubstituted hydrazine intermediates during API synthesis .

Pathway A 1-(2-Methylpropyl)piperazine (Secondary Amine) F 1-(2-Methylpropyl)-4-nitrosopiperazine (Genotoxic Impurity) A->F Nucleophilic Attack B Nitrite Salts (from Excipients) C Acidic Conditions (H+) B->C Protonation D Nitrous Acid (HNO2) C->D E Nitrosonium Ion (NO+) D->E Dehydration E->F Nitrosation

Formation mechanism of 1-(2-methylpropyl)-4-nitrosopiperazine via nitrite nitrosation.

Analytical Strategy: Why These Experimental Choices?

To establish a self-validating protocol, every step must be mechanistically justified:

  • Ionization (ESI vs. APCI): While Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects for some low-molecular-weight nitrosamines, Positive Electrospray Ionization (ESI+) provides superior ionization efficiency for the basic piperazine nitrogen of our target analyte .

  • Chromatographic Selectivity: Standard C18 columns often fail to retain polar nitrosamines sufficiently, causing them to co-elute with the solvent front and polar matrix components, leading to severe ion suppression. We utilize a Biphenyl stationary phase . The π−π interactions between the biphenyl rings and the nitroso group provide orthogonal retention, shifting the analyte into a cleaner chromatographic window.

  • Matrix Mitigation via SPE: Direct "dilute-and-shoot" methods are inadequate for complex formulations. We employ a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) cartridge. By dissolving the sample in a low-organic solvent (80:20 Water:Methanol), the nitrosamine is retained on the HLB sorbent while highly polar excipients are washed away.

  • Internal Validation: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-isobutyl-4-nitrosopiperazine-d8, is spiked into the sample before extraction. This ensures that any analyte loss during SPE or signal suppression during MS ionization is mathematically corrected, ensuring absolute trustworthiness of the quantitative result.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 1-(2-methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1, Purity 98%).

  • Internal Standard: SIL-IS (e.g., 1-isobutyl-4-nitrosopiperazine-d8).

  • Solvents: LC-MS grade Methanol, Water, and Formic Acid.

  • Consumables: Polymeric HLB SPE Cartridges (30 mg / 1 mL).

Step-by-Step Sample Preparation Workflow
  • Sample Dissolution: Accurately weigh 500 mg of the crushed drug product into a 50 mL polypropylene centrifuge tube. Add 10.0 mL of Water:Methanol (80:20, v/v).

  • Internal Standard Spiking: Add 50 µL of the SIL-IS working solution (100 ng/mL) directly to the sample suspension.

  • Extraction: Vortex the mixture vigorously for 10 minutes, followed by ultrasonication in a cold water bath for 15 minutes to ensure complete disruption of the tablet matrix. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL of 100% Methanol, followed by equilibration with 1.0 mL of LC-MS grade Water.

  • Sample Loading: Load 2.0 mL of the clear sample supernatant onto the conditioned cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute polar salts and excipients without breaking the hydrophobic retention of the nitrosamine.

  • Elution: Elute the target analyte into a clean glass tube using 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Water / 5% Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Workflow A Complex Matrix Sample (API + Excipients) B Add SIL-IS (Internal Validation) A->B C Sample Extraction (Solvent Dissolution) B->C D SPE Cleanup (HLB Cartridge) C->D E LC Separation (Biphenyl Column) D->E F MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Step-by-step LC-MS/MS workflow for nitrosamine detection in complex matrices.

LC-MS/MS Instrumental Conditions
  • Column: Biphenyl 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Divert Valve: Direct the flow to waste from 0.0 to 2.0 minutes to prevent early-eluting matrix salts from contaminating the MS source.

Quantitative Data Presentation

The following tables summarize the instrumental parameters and the validated performance metrics of the protocol, ensuring compliance with ICH M7 and Q2(R1) guidelines.

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Isocratic Hold
5.04060Linear
6.0595Linear
8.0595Column Wash
8.1955Re-equilibration
10.0955End

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI+)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
1-(2-methylpropyl)-4-nitrosopiperazine172.2142.215Quantifier (Loss of NO)
1-(2-methylpropyl)-4-nitrosopiperazine172.285.125Qualifier
SIL-IS (d8-analog)180.2150.215Internal Standard

Table 3: Method Validation & Performance Summary

Validation ParameterResultRegulatory Acceptance Criteria
Limit of Quantitation (LOQ) 0.5 ng/mL (ppb)Signal-to-Noise (S/N) 10
Linearity Range ( R2 ) 0.5 – 100 ng/mL ( >0.998 ) R2≥0.995
Absolute Recovery (Spiked at 5 ppb)92.4% ± 4.1%70% - 130%
Matrix Effect -12.5% (Ion Suppression) ± 20% (Fully compensated by SIL-IS)
Intra-day Precision (%RSD) 3.2% 10%

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry, 2024.[Link]

  • Fine, N. A., et al. "Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture." Environmental Science & Technology, ACS Publications, 2013.[Link]

  • U.S. Food and Drug Administration (FDA). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product." FDA Methods, 2020.[Link]

  • B. Anna, et al. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Molecules, PMC, 2023.[Link]

Application

Application Note: Trace-Level Quantification of 1-(2-Methylpropyl)-4-Nitrosopiperazine in Pharmaceutical Formulations via LC-MS/MS

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Compound of Interest: 1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1)[1] Introduction & Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Compound of Interest: 1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1)[1]

Introduction & Regulatory Context

The unexpected discovery of nitrosamine impurities—probable human carcinogens—in active pharmaceutical ingredients (APIs) and finished drug products has fundamentally shifted the landscape of pharmaceutical quality control. Regulatory bodies mandate rigorous risk assessment and trace-level quantification strategies to ensure these impurities do not exceed Acceptable Intake (AI) limits[2][3].

1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine) is a potent Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form when isobutyl-piperazine precursors react with nitrosating agents during manufacturing or storage[1][2]. Due to its trace-level presence and the complex nature of pharmaceutical matrices, standard HPLC-UV methods are insufficient. This protocol details a self-validating, highly sensitive LC-MS/MS methodology designed to isolate and quantify this specific impurity with high precision.

Scientific Grounding: The Causality of the Protocol

As analytical scientists, we must design protocols where every step is governed by chemical causality rather than mere convention. The extraction and analysis of piperazine-derived nitrosamines present unique challenges that dictate the following methodological choices:

  • Extraction Solvent Dynamics (80% Methanol / 20% Water): Pure methanol often fails to fully penetrate dense, hydrophobic tablet matrices. The addition of 20% water swells the polymeric excipients (e.g., HPMC, crospovidone), creating micro-channels that allow the methanol to efficiently solubilize and extract the relatively non-polar 1-(2-methylpropyl)-4-nitrosopiperazine[4]. Simultaneously, the high methanol content ensures the precipitation of high-molecular-weight proteins and binders, preventing downstream column fouling[5].

  • Thermal Control During Mechanical Extraction: Nitrosamines are notoriously susceptible to thermal degradation and volatilization. Ultrasonic extraction must be strictly temperature-controlled (< 25°C). Elevated temperatures can also induce artifactual nitrosamine formation if residual nitrites and secondary amines are present in the sample matrix[6].

  • Atmospheric Pressure Chemical Ionization (APCI) vs. Electrospray Ionization (ESI): While ESI is the default for many LC-MS/MS workflows, it is highly susceptible to matrix suppression from co-eluting pharmaceutical excipients. APCI, which relies on gas-phase ion-molecule reactions, provides superior ionization efficiency and robustness for low-molecular-weight, weakly basic nitrosamines, drastically improving the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ)[4].

  • Self-Validating System (Isotope Dilution): To ensure trustworthiness, this protocol mandates the use of a deuterated internal standard (e.g., MNP-d4 or a custom synthesized isobutyl-nitrosopiperazine-d8). Spiking the IS at the very beginning of the extraction process corrects for any analyte loss during sample preparation and compensates for matrix effects during ionization[4][7].

Materials and Reagents

  • Reference Standard: 1-(2-methylpropyl)-4-nitrosopiperazine (Purity ≥ 99.0%).

  • Internal Standard (IS): Deuterated analog (e.g., 1-methyl-4-nitrosopiperazine-d4, used as a surrogate if the exact matched IS is unavailable)[4].

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water (H₂O), Formic Acid (FA, 98-100%).

  • Consumables: 15 mL polypropylene (PP) centrifuge tubes, 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation Protocol

Preparation of Standard Solutions
  • Stock Standard Solution (SSP - 100 µg/mL): Accurately weigh 10.0 mg of 1-(2-methylpropyl)-4-nitrosopiperazine into a 100 mL volumetric flask. Dissolve and dilute to volume with 100% MeOH[5].

  • Working Standard Preparation (WSP - 2 ng/mL): Perform serial dilutions of the SSP using the extraction solvent (80% MeOH : 20% H₂O) to achieve the target concentration[5].

  • Internal Standard Solution (IS - 10 ng/mL): Prepare a working solution of the deuterated IS in the extraction solvent[4].

Drug Product Extraction Workflow
  • Sample Weighing: Crush the pharmaceutical tablets into a fine powder. Accurately weigh an amount equivalent to 250 mg of the Active Pharmaceutical Ingredient (API) into a 15 mL PP centrifuge tube[4].

  • IS Spiking: Add 50 µL of the IS Solution directly to the dry powder to ensure matrix integration.

  • Solvent Addition: Add exactly 5.0 mL of the Extraction Solvent (80% MeOH : 20% H₂O)[4].

  • Mechanical Dispersion: Vortex the mixture vigorously for 10 minutes at 2500 rpm to ensure complete dispersion of the powder[5].

  • Ultrasonic Extraction: Sonicate the tubes in a water bath for 15 minutes. Critical: Maintain the bath temperature below 25°C using ice packs if necessary.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C. High-speed centrifugation is mandatory to pack the excipient pellet tightly and prevent filter clogging[4].

  • Filtration: Draw the clear supernatant using a syringe and filter through a 0.22 µm PTFE membrane directly into an amber LC-MS autosampler vial. (Amber vials are required to prevent photolytic degradation of the nitrosamine)[4].

SamplePrep Start Weigh 250 mg Crushed Sample Spike Spike Internal Standard (10 ng/mL IS) Start->Spike Solvent Add 5.0 mL Extraction Solvent (80% MeOH : 20% H2O) Spike->Solvent Vortex Vortex Mix (10 mins, 2500 rpm) Solvent->Vortex Sonicate Ultrasonic Extraction (15 mins, <25°C) Vortex->Sonicate Centrifuge High-Speed Centrifugation (10,000 rpm, 10 mins, 4°C) Sonicate->Centrifuge Prevent thermal degradation Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Analyze LC-MS/MS Analysis (APCI Positive Mode) Filter->Analyze Transfer to autosampler vial

Figure 1: Optimized sample preparation workflow for 1-(2-methylpropyl)-4-nitrosopiperazine extraction.

LC-MS/MS Analytical Conditions

Chromatographic Separation

A reversed-phase strategy using a sub-2-micron column provides the necessary theoretical plates to resolve the nitrosamine from early-eluting polar matrix components.

Table 1: LC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in MeOH)
0.00 0.4 95 5
1.50 0.4 95 5
5.00 0.4 10 90
7.00 0.4 10 90
7.10 0.4 95 5

| 10.00 | 0.4 | 95 | 5 |

Column: C18 (100 mm × 2.1 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using an APCI source in positive polarity.

Table 2: MRM Transitions for 1-(2-methylpropyl)-4-nitrosopiperazine

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
1-isobutyl-4-nitrosopiperazine 172.2 142.2 15 Quantifier (Loss of NO)
1-isobutyl-4-nitrosopiperazine 172.2 85.1 25 Qualifier (Loss of isobutyl)

| IS (MNP-d4) | 134.1 | 104.1 | 15 | Internal Standard |

Fragmentation Precursor Precursor Ion [M+H]+ m/z 172.2 Product1 Quantifier Ion m/z 142.2 Precursor->Product1 -NO (30 Da) CE: 15V Product2 Qualifier Ion m/z 85.1 Product1->Product2 -Isobutyl (57 Da) CE: 25V

Figure 2: Proposed MRM fragmentation pathway for 1-(2-methylpropyl)-4-nitrosopiperazine.

System Suitability and Validation Criteria (Data Presentation)

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to analyzing unknown samples. These metrics guarantee that matrix effects are mitigated and the instrument is operating at the required sensitivity threshold.

Table 3: System Suitability and Validation Acceptance Criteria

Parameter Acceptance Criteria Scientific Rationale
Signal-to-Noise (S/N) at LOQ ≥ 10:1 Ensures reliable integration at trace regulatory limits (typically ≤ 0.03 ppm).
% RSD of Standard (n=6) ≤ 5.0% Validates injection precision and APCI source stability.
Spiked Sample Recovery 80.0% – 120.0% Confirms the 80% MeOH extraction efficiency and lack of analyte degradation.
Ion Ratio (Quant/Qual) ± 20% of Standard Prevents false positives by ensuring peak purity against co-eluting matrix.

| Blank Interference | ≤ 30% of LOQ peak area | Rules out carryover from the autosampler or contaminated extraction solvents. |

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry (2024).[Link]

  • Tao X, Tian Y, Liu W-H, Yao S and Yin L. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Pharmacology (2022).[Link]

  • Health Sciences Authority (HSA). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. Regulatory Guidelines (2022). [Link]

  • Canadian Science Publishing. Trace-level quantification of N-nitrosopiperazine using supported liquid extraction and HILIC-MS. Canadian Journal of Chemistry (2020).[Link]

Sources

Method

Synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine for Research Applications

Introduction N-nitroso compounds, a class of potent carcinogens, have garnered significant attention in the pharmaceutical and chemical industries.[1][2] The synthesis of specific N-nitrosamines, such as 1-(2-methylpropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-nitroso compounds, a class of potent carcinogens, have garnered significant attention in the pharmaceutical and chemical industries.[1][2] The synthesis of specific N-nitrosamines, such as 1-(2-methylpropyl)-4-nitrosopiperazine, in a controlled laboratory setting is crucial for toxicological studies, the development of analytical standards, and for understanding their formation as potential impurities in various products. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2-methylpropyl)-4-nitrosopiperazine, intended for researchers, scientists, and drug development professionals. The protocol herein is designed with an emphasis on safety, reproducibility, and high-purity outcomes.

Chemical Profile

PropertyValue
Chemical Name 1-(2-methylpropyl)-4-nitrosopiperazine
Synonyms 1-isobutyl-4-nitrosopiperazine
CAS Number 743372-50-1[3]
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
Appearance Expected to be a yellow to orange oil or low-melting solid

Synthesis Strategy: N-Nitrosation of a Secondary Amine

The most common and direct method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent under acidic conditions.[1] In this protocol, the secondary amine precursor, 1-(2-methylpropyl)piperazine, is reacted with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).

The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is in equilibrium with various nitrosating species, including the nitrosonium ion (N≡O⁺). The nucleophilic secondary amine then attacks the nitrosonium ion, leading to the formation of the N-N bond and, after deprotonation, the stable N-nitrosamine product.[1]

Reaction Mechanism

The nitrosation of a secondary amine is a well-established electrophilic substitution reaction. The key steps are outlined below:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (1-(2-methylpropyl)piperazine) attacks the nitrosonium ion.

  • Deprotonation: The resulting intermediate is deprotonated by a weak base (such as water) to yield the final N-nitrosamine product.

N-Nitrosation Mechanism cluster_0 Formation of Nitrosating Agent cluster_1 N-Nitrosamine Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O H2O Water (H₂O) Amine 1-(2-methylpropyl)piperazine Intermediate Protonated Intermediate Amine->Intermediate + NO⁺ Product 1-(2-methylpropyl)-4-nitrosopiperazine Intermediate->Product - H⁺ H3O+ Hydronium Ion (H₃O⁺)

Caption: General mechanism for the N-nitrosation of a secondary amine.

Experimental Protocol

Disclaimer: N-nitroso compounds are potent carcinogens and must be handled with extreme caution.[1] All procedures should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-(2-methylpropyl)piperazineC₈H₁₈N₂142.24≥98%Commercially Available
Sodium NitriteNaNO₂69.00≥99%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46~37%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeVWR
Sodium Bicarbonate (sat. aq. soln.)NaHCO₃84.01-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04ACS ReagentEMD Millipore
Deionized WaterH₂O18.02--
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methylpropyl)piperazine (1.0 g, 7.03 mmol) in deionized water (50 mL). Cool the solution to 0-5 °C in an ice-water bath.

  • Acidification: While maintaining the temperature between 0-5 °C, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol) dropwise to the stirred solution.

  • Nitrosation: In a separate beaker, dissolve sodium nitrite (0.58 g, 8.44 mmol) in deionized water (10 mL). Add this solution dropwise to the cooled, stirred amine solution over a period of 30 minutes. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully neutralize the reaction mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-methylpropyl)-4-nitrosopiperazine.

Experimental Workflow

Synthesis Workflow Start Start: Dissolve Amine in Water Cool Cool to 0-5 °C Start->Cool Acidify Add HCl Cool->Acidify Nitrosate Add NaNO₂ Solution Acidify->Nitrosate Stir Stir for 2 hours at 0-5 °C Nitrosate->Stir Neutralize Neutralize with NaHCO₃ Stir->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize End End: Pure Product Characterize->End

Caption: Step-by-step workflow for the synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine.

Analytical Characterization

The identity and purity of the synthesized 1-(2-methylpropyl)-4-nitrosopiperazine should be confirmed by a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the isobutyl group protons and the piperazine ring protons. The chemical shifts of the piperazine protons will be influenced by the presence of the nitroso group.
¹³C NMR Resonances for the carbon atoms of the isobutyl group and the piperazine ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight of the product (m/z = 172.14).
IR Spectroscopy Characteristic absorption bands for the N-N stretch and the N=O stretch of the nitroso group.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method is recommended for the accurate quantification and confirmation of the synthesized compound.

Example LC-MS/MS Parameters:

ParameterValue
Column Phenyl-Hexyl column (or equivalent)
Mobile Phase Gradient of methanol and aqueous ammonium formate buffer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Safety and Handling

Extreme caution is advised when handling N-nitroso compounds.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant lab coat, and chemical safety goggles at all times.

  • Waste Disposal: All contaminated materials and chemical waste should be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Spill Response: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine for research purposes. By following the outlined procedures and adhering to the stringent safety precautions, researchers can safely and efficiently produce this compound for use as an analytical standard or for further toxicological investigation. The provided characterization guidelines will ensure the identity and purity of the final product.

References

  • Bellander, B. T., Hagmar, L., & Osterdahl, B. G. (1984). Nitrosation of piperazine in man.
  • Health Sciences Authority. (2022, February 15). Determination of 1-methyl-4-nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. PHARM.QMNP.RIFAM.LCMSMS. Ver-004.
  • NextSDS. (n.d.). 1-(2-methylpropyl)-4-nitrosopiperazine — Chemical Substance Information. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-Nitroso Methyl Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-(2-methylpropyl)-4-nitrosopiperazine Analysis

1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1), also known as 1-isobutyl-4-nitrosopiperazine, is a complex nitrosamine impurity that poses significant analytical challenges during pharmaceutical drug substance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1), also known as 1-isobutyl-4-nitrosopiperazine, is a complex nitrosamine impurity that poses significant analytical challenges during pharmaceutical drug substance and product testing[1]. Due to the increasingly stringent regulatory thresholds set by agencies like the FDA and EMA[2], liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) have become the gold standards for trace quantification[3]. However, the presence of high-concentration active pharmaceutical ingredients (APIs) and excipients often leads to severe matrix effects—specifically ion suppression or enhancement—compromising assay sensitivity, accuracy, and reproducibility[4][5].

This technical support guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to systematically eliminate matrix effects in 1-(2-methylpropyl)-4-nitrosopiperazine analysis.

Workflow Visualization

MatrixMitigation A Matrix Effect Detected (Ion Suppression/Enhancement) B Sample Preparation (SPE / LLE / Filtration) A->B High API/Excipient Load C Chromatographic Optimization (Gradient / Divert Valve) A->C Co-elution with Matrix D Ionization Source Tuning (Switch ESI to APCI) A->D Gas-phase Competition E Quantitation Strategy (SIL-IS Correction) B->E C->E D->E F Validated Nitrosamine Quantification E->F Accurate Data Output

Logical workflow for identifying and mitigating matrix effects in nitrosamine LC-MS/MS analysis.

Section 1: Expert Q&A - Understanding the Causality of Matrix Effects

Q1: Why does 1-(2-methylpropyl)-4-nitrosopiperazine experience severe ion suppression in Electrospray Ionization (ESI)? A: Matrix effects in ESI primarily occur due to competition for charge and surface space at the droplet-air interface during the desolvation process[5]. When analyzing 1-(2-methylpropyl)-4-nitrosopiperazine at trace levels (e.g., parts-per-billion), the co-eluting API or excipients are often present at concentrations orders of magnitude higher. These matrix components monopolize the available charge and droplet surface area, preventing the nitrosamine molecules from successfully transitioning into the gas phase as ions[5]. This causality dictates that unless the matrix is physically removed or chromatographically resolved, the MS response will be artificially lowered, leading to false-negative results or poor recovery[4].

Q2: Is Atmospheric Pressure Chemical Ionization (APCI) a better alternative to ESI for this specific nitrosamine? A: Yes, in many complex matrices. APCI relies on gas-phase ionization rather than liquid-phase droplet evaporation. Because the ionization occurs in the gas phase via corona discharge, it is significantly less susceptible to the charge-competition mechanisms that plague ESI[5]. For many nitrosamines, APCI has demonstrated ionization efficiencies 2 to 20 times higher than ESI, yielding lower limits of detection (LODs) and robust resistance to matrix suppression[5]. If your LC-MS/MS system allows, switching to APCI is a highly recommended troubleshooting step when sample cleanup is insufficient.

Q3: How do I definitively calculate the extent of matrix effects in my assay? A: The most authoritative method is calculating the Matrix Factor (MF). This involves comparing the peak area of 1-(2-methylpropyl)-4-nitrosopiperazine spiked into an extracted blank matrix against the peak area of the same concentration spiked into a neat solvent[4]. Equation:Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100 A self-validating system requires testing this at low, medium, and high QC levels. Values <100% indicate suppression; >100% indicate enhancement[4].

Table 1: Quantitative Interpretation of Matrix Factor (MF) Data

Matrix Effect (%)Diagnostic InterpretationRecommended Action
85% - 115% Negligible matrix effectProceed with current method; use SIL-IS for minor corrections.
50% - 84% Moderate ion suppressionImplement divert valve; optimize LC gradient to shift retention time[4].
< 50% Severe ion suppressionRedesign sample prep (SPE/LLE); switch from ESI to APCI[4][5].
> 115% Ion enhancementDilute sample (if sensitivity allows); check for isobaric interferences[4].
Section 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Co-elution of 1-(2-methylpropyl)-4-nitrosopiperazine with a high-dose API. Causality: The API saturates the detector and the ionization source, leading to baseline elevation, source contamination, and massive suppression of the nitrosamine signal[6]. Solution: Implement a post-column divert valve and optimize chromatographic resolution.

Protocol 1: Divert Valve Optimization for API Exclusion Self-Validating Principle: By mapping the elution profile of the API using UV detection inline with MS, you can selectively direct the API to waste, ensuring only the retention window of 1-(2-methylpropyl)-4-nitrosopiperazine enters the mass spectrometer[6].

  • Setup: Connect a PDA/UV detector in series before the mass spectrometer, or use a T-split. Configure the LC system's divert valve.

  • Injection: Inject a high-concentration API sample spiked with 1-(2-methylpropyl)-4-nitrosopiperazine.

  • Mapping: Monitor the UV trace (e.g., 254 nm) to identify the exact start and end times of the API elution band. Monitor the MS/MS MRM transitions for the nitrosamine.

  • Valve Programming: Program the divert valve to direct the LC flow to Waste during the API elution window. Switch the valve to MS only during the specific retention window of 1-(2-methylpropyl)-4-nitrosopiperazine (allow a ±0.5 min buffer).

  • Validation: Perform a post-column infusion experiment. Infuse a constant stream of the nitrosamine standard post-column while injecting an extracted blank matrix. A stable baseline during the MS-acquisition window confirms the absence of hidden matrix suppressors[4].

Issue 2: Persistent matrix suppression despite chromatographic optimization. Causality: Endogenous matrix components (e.g., excipients, surfactants, or degradation products) are co-eluting with the nitrosamine and cannot be resolved chromatographically. Solution: Implement Solid-Phase Extraction (SPE) to isolate the nitrosamine based on its physicochemical properties.

Protocol 2: Solid-Phase Extraction (SPE) Methodology for Nitrosamines Self-Validating Principle: SPE removes polar interferences and concentrates the target analyte, simultaneously lowering the LOD and eliminating matrix suppressors[4][6].

  • Cartridge Selection: Select a mixed-mode or hydrophilic-lipophilic balance (HLB) polymeric SPE cartridge, which provides excellent retention for semi-volatile, moderately polar compounds like 1-(2-methylpropyl)-4-nitrosopiperazine.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through the cartridge to activate the sorbent bed. Do not let the bed dry.

  • Sample Loading: Dilute the drug substance/product in water (centrifuge and filter first to remove insolubles[7]). Load the sample onto the cartridge at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water. Mechanistic note: This weak solvent removes polar matrix components and salts while the hydrophobic isobutyl group of the nitrosamine keeps it retained on the sorbent[4].

  • Elution: Elute the nitrosamine with 2 mL of 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen (keep temperature <40°C to prevent volatilization). Reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak distortion[7].

Section 3: Advanced Instrumental Optimization

Q4: How do gas parameters affect the background noise for nitrosamines? A: The quality and pressure of the gas delivered to the MS system heavily impact the background noise. For instance, increasing the curtain gas pressure (a flow of nitrogen blown out of the orifice) reduces system contamination and solvent clustering, directly improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Quantitation (LOQ)[7]. Furthermore, optimizing the declustering potential (DP) or Q0D voltage via LC-MS injection (rather than syringe infusion) ensures that the voltage is tuned for the specific solvent composition at the time of elution, minimizing matrix adducts[7].

Q5: What is the ultimate failsafe for matrix effects in quantitation? A: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because a SIL-IS (e.g., a deuterated or 15N-labeled analog) shares the exact physicochemical properties and retention time as 1-(2-methylpropyl)-4-nitrosopiperazine, it experiences the exact same degree of ion suppression or enhancement[4]. By quantifying based on the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically normalized, ensuring absolute quantitative accuracy even in highly complex matrices[4].

References
  • Benchchem. "Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCKbZApyPnn4KXXFS39yiVKAg9chNT8OUTSexeFaF3WlIhZ9XUUYnhBz_wLj_obFlbxGLckygfa5cNuVAagZPmbZU2FIzJBdQeCV2nIvD25PiVpe81DVht1ObpGhVU7qlF3S50tSFHzJd91GFbRl16jPZ4G8998UYn-sqPv7svs4aKbowaVEBakefN8zhj3UkpPcHf58hig3QO0rEO53Z9OLoxoPY=]
  • NextSDS. "1-(2-methylpropyl)-4-nitrosopiperazine — Chemical Substance Information."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7GPeS4eA6d1XYBgHNFCUcX9FliD-TsT1UdQQvrmw0TWga6SIElHUVC4lNqcTq1WR0vDtR78CSFRN5aszWcFj_XpJZBblaf2j2FouYGkjsOKUr0702a-QdZVFgydzTgzgsUv3b3pevqAY4SVS3_0g2WZtr4h_3-Undy8c4iX7DcwcdVyVE8u8beQ==]
  • U.S. Food and Drug Administration (FDA). "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB-FRCzCxnLEEA_B2zONX3YLjC5S7_uaEDniKMu0DQc27QAfBo6eEXoPJ7v--xhEEbZI0zfp-Vw0xMR2d3iHklpL2k-SnykKb34wycdeDZPs_Ce-VuLpqG_2WqwrUOCiTAEhM=]
  • Shimadzu. "Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKuUweA4_1bq9wJBre5a3lyIK4Nc9KmWLVuxEsLpXijBYf9Cac29CTQuHrC2K-Jj-LXhCe8ZXGyrRqeu4jubCDan9bjCS8HzCbXzLJHcho4QDjvV-qffmfKNWw-f9n70Civ8sZ7pMNbIbQCnggn7nsPVIxGMyLqwgOuhXguuY2GBya4CiXcEe88P2MNfG4AEQewE88qbzifBJkf4UWUofHQ9VhqC9OZyR0Di2M8_y0bgIrt5-z0qkqEDDY6VvYekN9jQ2rLTi7K-EryI2hNjgar4ymgTjj7hWqrg==]
  • Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmYQTtbAMGM0mcw0geu11TjkUFvGTqQqGMg-_bcZMq-NJmlRN8xoeCCe8HWg2SAWnYrNDqvZswOyEH00oKH7OD8T-IakyaN_hh2rebkRr1gc0Q4gG5ph5QHIx-pzwf_p1Fj8BTAmf1qVTs3F5w3vpAiuuM6m03_ZAAWFbfmNEnLkArbLYjpy-Mp65x677tF4O9wt1dQvqaaQR]
  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdnVkLLawEG_Py3dSIFP6TGGx6Yk_0TiUi0ZMIJ80q00fpDUne2zFbX6bAXQ61yVZsD-WEgb2pFbLTv1xeUbgzwH_rSdazFHiu6DIu71xf2iucV4t6wXxMb8OwZ7zeoDZJYzrxejo7kINOiWiEaVpkcjXR9NSdueRlT-mfUMfAkmAZwtVVnahpAQJuN075iuz6mcJcHm1Nca2DeXSttnLQ4n72XRhYIpib8vrLwFw57e6Q3Bo=]
  • Pharmaceuticals and Medical Devices Agency (PMDA). "Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfuNEsAhDiLd8KnDLPrVBixWzWuTy-vcbMO9JKaQPuzdA8RpI_IU5cLkQt_WkOIB7934OyX-zYRrNcdtHfmYBHez2O-kwBJmsJMKd9GxxuXipT6RZAwqjYWKyaO9ZQA7EdNL1o]

Sources

Optimization

Technical Support Center: Mitigating Ion Suppression for 1-(2-methylpropyl)-4-nitrosopiperazine (MNPN) in LC-MS Analysis

Welcome to the technical support center for the analysis of 1-(2-methylpropyl)-4-nitrosopiperazine (also known as N-nitroso-isobutyl-piperazine). This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-(2-methylpropyl)-4-nitrosopiperazine (also known as N-nitroso-isobutyl-piperazine). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of this and other related nitrosamine impurities. Our goal is to provide you with a comprehensive, scientifically-grounded resource to help you troubleshoot and resolve these common but critical issues.

Ion suppression is a type of matrix effect that can significantly compromise the quality of quantitative LC-MS data by reducing the analyte's signal intensity.[1][2][3] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4][5] For potent compounds like nitrosamines, which are often analyzed at trace levels, mitigating ion suppression is paramount for achieving accurate, reproducible, and sensitive results.[6][7]

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing. We will delve into the causes of ion suppression and provide actionable strategies covering sample preparation, chromatography, and mass spectrometry settings.

Frequently Asked Questions (FAQs)

Section 1: Identifying and Confirming Ion Suppression

Q1: My sensitivity for 1-(2-methylpropyl)-4-nitrosopiperazine is low and inconsistent. How can I confirm if ion suppression is the cause?

A1: Low and variable sensitivity are classic symptoms of ion suppression. The most definitive method to diagnose this is a post-column infusion experiment .[8][9][10] This technique helps to pinpoint the retention times at which matrix components are eluting and causing suppression.

Here's the principle: a constant flow of your analyte, 1-(2-methylpropyl)-4-nitrosopiperazine, is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. You then inject a blank matrix sample (e.g., a placebo formulation extract or a biological fluid extract without the analyte). If there are any components in the matrix that suppress the ionization of your analyte, you will observe a dip in the otherwise stable analyte signal at the retention time where these components elute.[9][10]

Experimental Protocol: Post-Column Infusion Experiment

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Syringe with a standard solution of 1-(2-methylpropyl)-4-nitrosopiperazine

  • Prepared blank matrix extract

Procedure:

  • System Setup:

    • Disconnect the LC flow from the mass spectrometer's ion source.

    • Connect the LC outlet to one inlet of a tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.[8]

  • Analyte Infusion:

    • Fill the syringe with a standard solution of your analyte at a concentration that gives a stable and robust signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[8]

    • Start the infusion and begin acquiring data on the mass spectrometer using the appropriate MRM transition for your analyte. You should see a stable, high baseline.

  • Blank Matrix Injection:

    • Once a stable signal is achieved, inject your blank matrix extract onto the LC column and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the analyte's signal throughout the chromatographic run. Any significant and reproducible drop in the signal indicates a zone of ion suppression.[8][9] The retention time of this dip corresponds to the elution of interfering matrix components.

Section 2: Sample Preparation Strategies to Minimize Ion Suppression

Q2: I've confirmed that ion suppression is occurring early in my chromatogram. What sample preparation techniques can I use to remove these interfering components?

A2: Effective sample preparation is your first and most powerful line of defense against ion suppression.[1] The goal is to selectively remove matrix components while efficiently recovering your analyte. For nitrosamines, several techniques are effective.

  • Solid-Phase Extraction (SPE): This is a highly selective and effective technique for cleaning up complex samples.[1][11][12] For a polar compound like 1-(2-methylpropyl)-4-nitrosopiperazine, a mixed-mode or a polymeric sorbent can be very effective. Recent studies on nitrosamine impurities have successfully used strong cation-exchange SPE cartridges to enrich and analyze these compounds in complex matrices like cough syrups.[11][13]

  • Liquid-Liquid Extraction (LLE): LLE can be a good option for separating your analyte from highly polar or non-polar interferences, depending on the solvent system chosen.[12] It relies on the differential partitioning of the analyte and matrix components between two immiscible liquid phases. For nitrosamines, solvents like dichloromethane or ethyl acetate are often used.[12]

  • Protein Precipitation (for biological samples): While simple, this method is often less clean than SPE or LLE and can leave behind phospholipids, which are major contributors to ion suppression. If you must use this method, consider a subsequent clean-up step.

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

TechniqueSelectivityEffectiveness for NitrosaminesPotential Drawbacks
Solid-Phase Extraction (SPE) HighVery effective, with recovery rates often >85-90%.[11][12][13]Requires method development; can be more costly.
Liquid-Liquid Extraction (LLE) ModerateGood for simpler matrices and volatile nitrosamines.[12]Can be labor-intensive; emulsion formation can be an issue.[12]
Protein Precipitation LowProne to leaving behind phospholipids and other interferences.High risk of significant ion suppression.
Section 3: Chromatographic Solutions for Reducing Ion Suppression

Q3: My sample preparation is optimized, but I still see ion suppression. How can I modify my chromatography to improve my results?

A3: Chromatographic separation is key to moving your analyte away from interfering matrix components.[1][4] If co-elution is the problem, adjusting your chromatography is the solution.

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These can provide alternative retention mechanisms and better separate your analyte from interferences.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like 1-(2-methylpropyl)-4-nitrosopiperazine that may have poor retention on reversed-phase columns, HILIC is an excellent alternative.[14][15] HILIC uses a polar stationary phase and a mobile phase with a high organic content.[16][17] This not only improves retention for polar analytes but can also enhance ESI-MS sensitivity due to the high organic content of the mobile phase promoting more efficient desolvation.

  • Optimize the Mobile Phase:

    • pH: Adjusting the mobile phase pH can alter the retention of both your analyte and interfering compounds. For basic compounds like piperazines, a higher pH mobile phase can sometimes improve peak shape and retention.[18][19]

    • Additives: The choice of mobile phase additive is critical. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS. Formic acid is a common choice for positive ion mode as it aids in protonation.[20][21][22] However, the optimal additive should be empirically determined.

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow Problem Low & Inconsistent Signal for MNPN Confirm Perform Post-Column Infusion Experiment Problem->Confirm Suppression_Confirmed Ion Suppression Confirmed? Confirm->Suppression_Confirmed SamplePrep Optimize Sample Prep (SPE, LLE) Suppression_Confirmed->SamplePrep Yes Resolved Problem Resolved Suppression_Confirmed->Resolved No Chromatography Optimize Chromatography (HILIC, Column, Mobile Phase) SamplePrep->Chromatography MS_Settings Optimize MS Source Parameters Chromatography->MS_Settings SIL_IS Use Stable Isotope-Labeled Internal Standard MS_Settings->SIL_IS SIL_IS->Resolved

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Section 4: Mass Spectrometry and Internal Standardization

Q4: Are there any mass spectrometer settings I can adjust? And what about internal standards?

A4: While sample prep and chromatography are the primary tools, MS source optimization and the right internal standard are crucial for robust quantification.

  • MS Source Optimization: Ensure your ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for your analyte and flow rate. While this won't eliminate co-eluting interferences, it can maximize your analyte's signal, improving the signal-to-suppression ratio. Some literature suggests that Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds, and may be worth evaluating for nitrosamine analysis.[5][23]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[4][24] A SIL-IS (e.g., d4- or 13C-labeled 1-(2-methylpropyl)-4-nitrosopiperazine) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression.[24] By measuring the ratio of the analyte to the SIL-IS, you can obtain accurate quantification even in the presence of signal suppression. Regulatory methods for other nitrosopiperazines, such as 1-methyl-4-nitrosopiperazine (MNP), often specify the use of a deuterated internal standard.[18][19]

Diagram 2: Mechanism of Ion Suppression in ESI

ESIMechanism cluster_source ESI Droplet Analyte A+ MS_Inlet To Mass Spectrometer Analyte->MS_Inlet Reduced Signal Matrix1 M+ Matrix1->MS_Inlet Competition for Charge & Surface Access Matrix2 M+ Matrix2->MS_Inlet Matrix3 M+ Matrix3->MS_Inlet

Caption: Competition between analyte (A+) and matrix (M+) ions in the ESI droplet.

Summary and Best Practices

To effectively reduce ion suppression when analyzing 1-(2-methylpropyl)-4-nitrosopiperazine:

  • Diagnose the Problem: Use a post-column infusion experiment to confirm that ion suppression is occurring and to identify the retention time of the interferences.

  • Clean Your Sample: Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to remove matrix components before injection.

  • Optimize Your Separation: Modify your chromatographic method to resolve your analyte from the suppression zones. Consider alternative column chemistries or HILIC for this polar compound.

  • Compensate with a SIL-IS: Whenever possible, use a stable isotope-labeled internal standard to correct for any remaining matrix effects and ensure accurate quantification.

By systematically applying these principles, you can develop a robust and reliable LC-MS method for the trace-level analysis of 1-(2-methylpropyl)-4-nitrosopiperazine and other challenging nitrosamine impurities.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available from: [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Jia, L., et al. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available from: [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Spectroscopy. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]

  • Hewavitharana, A. K., et al. (2018). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 42(7), 463–469. Available from: [Link]

  • Sample Preparation Strategies for Nitrosamine Testing. (2025). Resolve Mass Spectrometry. Available from: [Link]

  • Roemling, R., et al. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (n.d.). Agilent. Available from: [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. Available from: [Link]

  • Van de Steene, J. C., & Lambert, W. E. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • Yurchenko, S., & Mölder, U. (2007). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Journal of Agricultural and Food Chemistry, 55(3), 603–608.
  • Kumar, A., et al. (2024). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. Journal of Chromatography A, 1731, 465134. Available from: [Link]

  • Cole, R. B., & Zhu, J. (2001). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Journal of the American Society for Mass Spectrometry, 12(7), 741-750.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025). Separation Science. Available from: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Available from: [Link]

  • Leito, I., et al. (2014). Effect of mobile phase on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1846-1856. Available from: [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4.
  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1846-1856.
  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Available from: [Link]

  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. Available from: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). LinkedIn. Available from: [Link]

  • Barri, T., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6549-6556. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Available from: [Link]

  • van der Loo, E. N., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of Proteome Research, 23(11), 4088-4097.
  • Bonfiglio, R., et al. (1999). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025). LCGC International. Available from: [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in. (2020). FDA. Available from: [Link]

  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. (2022). Health Sciences Authority (HSA). Available from: [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023). Taiwan Food and Drug Administration. Available from: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. (2023). Molecules, 28(21), 7405. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(2-Methylpropyl)-4-nitrosopiperazine Synthesis

Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs) synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis of 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs) synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine).

Synthesizing this specific NDSRI requires precise control over two fundamental transformations: the selective mono-alkylation of piperazine and the subsequent pH-dependent nitrosation of the resulting secondary amine. This guide breaks down the causality behind common yield drops and provides a self-validating protocol to ensure high-purity recovery.

Mechanistic Workflow & Causality

The synthesis relies on a two-step sequence. First, piperazine undergoes reductive amination with isobutyraldehyde. We strongly recommend reductive amination over direct alkylation (using isobutyl bromide) to prevent elimination side-reactions and severe over-alkylation.

The second step is the nitrosation of the intermediate 1-(2-methylpropyl)piperazine. The nitrosation of secondary amines is driven by the generation of the nitrosonium ion ( NO+ ) or related active species like N2​O3​ [1]. This step is highly sensitive to pH and temperature. If the environment is too acidic, the secondary amine becomes fully protonated and loses its nucleophilicity; if it is too basic, the NO+ generation stalls[2].

G PZ Piperazine (Starting Material) Step1 Reductive Amination Isobutyraldehyde, NaBH(OAc)3 0-20°C PZ->Step1 5.0 equiv PZ (Prevents di-alkylation) Intermediate 1-(2-methylpropyl)piperazine (Secondary Amine) Step1->Intermediate Aqueous Workup Step2 Nitrosation NaNO2, AcOH/H2O pH 3.5-4.5, 0-5°C Intermediate->Step2 NO+ Generation (Rate-limiting) Product 1-(2-methylpropyl)-4-nitrosopiperazine (Target NDSRI) Step2->Product Nucleophilic Attack (Thermally Sensitive)

Mechanistic workflow for the optimized synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Each phase includes a built-in validation checkpoint to ensure the reaction is proceeding correctly before moving to the next stage.

Phase 1: Synthesis of 1-(2-methylpropyl)piperazine
  • Preparation: Dissolve piperazine (5.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Electrophile Addition: Cool the solution to 0°C. Add isobutyraldehyde (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to allow complete imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise to control hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) stained with ninhydrin. You should observe unreacted piperazine (baseline) and a single new spot indicating the mono-alkylated product. The absence of a high-Rf spot confirms that di-alkylation was successfully suppressed.

  • Workup: Wash the organic layer with copious amounts of water (3x) to extract the highly water-soluble excess piperazine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Phase 2: Nitrosation to 1-(2-methylpropyl)-4-nitrosopiperazine
  • Solvent Setup: Dissolve the intermediate 1-(2-methylpropyl)piperazine (1.0 equiv) in a 1:1 mixture of glacial acetic acid and water to achieve a 0.1 M concentration. This establishes the critical pH buffer[2].

  • Temperature Control: Submerge the reaction vessel in an ice-brine bath to bring the internal temperature to 0°C.

  • Reagent Addition: Prepare a concentrated aqueous solution of sodium nitrite ( NaNO2​ , 1.5 equiv). Add this solution dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 5°C[3].

  • Propagation: Stir the mixture for 4 hours at 0°C–5°C.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Confirm the disappearance of the intermediate mass and the appearance of the target product ( m/z 172.1[M+H]+ ).

  • Quench & Isolate: Carefully adjust the pH to 7.5 using saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (protecting the column from direct light).

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final yield of the nitrosation step.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic EffectYield Impact
pH Level < 2.0 (Mineral Acids)3.5 – 4.5 (Acetic Acid)Strong acids fully protonate the secondary amine, rendering it non-nucleophilic and halting the reaction[2].Increases yield from ~40% to >85%
Temperature 20°C – 25°C0°C – 5°CNitrosamines and NO+ intermediates are thermally unstable; low temperatures prevent homolytic cleavage and degradation[3].Reduces degradation impurities by >90%
Stoichiometry 1.0 equiv NaNO2​ 1.2 – 1.5 equiv NaNO2​ Compensates for the competitive decomposition of nitrous acid into NOx​ gases in the reaction headspace.Drives reaction to >98% conversion
Troubleshooting FAQs

Q1: Why is my nitrosation reaction stalling at 50% conversion despite adding excess sodium nitrite? A1: Stalled nitrosation is almost always a pH-related equilibrium issue. The nitrosation of secondary amines requires the amine to be in its free-base form to act as a nucleophile, while simultaneously requiring an acidic environment to generate the active nitrosonium ion ( NO+ ) from nitrite[1]. If the pH drops too low, the amine becomes fully protonated ( R2​NH2+​ ) and loses its nucleophilicity. Solution: Transition from using hydrochloric acid to an acetic acid buffer system (pH 3.5–4.5). This maintains a delicate balance, ensuring sufficient NO+ generation without completely masking the amine[2].

Q2: I am observing a large amount of di-isobutylpiperazine byproduct in the first step. How can I improve mono-selectivity? A2: Piperazine possesses two sterically unhindered, electronically equivalent secondary nitrogen atoms. Once mono-alkylated, the resulting tertiary-secondary diamine is often more soluble in organic solvents and can be equally or more reactive toward the electrophile. Solution: Use a large stoichiometric excess of piperazine (at least 5 equivalents). The vast statistical excess ensures the electrophile encounters free piperazine rather than the mono-alkylated intermediate. Excess piperazine is highly water-soluble and is easily removed during the aqueous workup. Alternatively, use mono-Boc protected piperazine, though this adds two synthetic steps (protection and deprotection).

Q3: My final product is degrading during purification, turning from pale yellow to dark brown. What is causing this? A3: N-nitrosamines are sensitive to UV light and elevated temperatures, which can trigger homolytic cleavage of the N-NO bond, releasing nitric oxide radicals and leading to complex polymerization or degradation cascades[4]. Solution: Perform all solvent concentrations (rotary evaporation) at water bath temperatures strictly below 35°C. Wrap the reaction flasks, separatory funnels, and chromatography collection tubes in aluminum foil to minimize UV exposure.

References[3] US2907767A - N-nitrosopiperazine - Google Patents, google.com. Available at:https://patents.google.com/patent/US2907767A/en[4] Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture | Request PDF, ResearchGate. Available at:https://www.researchgate.net/publication/267732870_Kinetics_of_N-Nitrosopiperazine_Formation_from_Nitrite_and_Piperazine_in_CO2_Capture[2] Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs), Organic Process Research & Development (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.oprd.3c00085[1] An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals, PMC (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9996075/

Sources

Optimization

Technical Support Center: Stability Testing of 1-(2-methylpropyl)-4-nitrosopiperazine

Welcome to the technical support guide for 1-(2-methylpropyl)-4-nitrosopiperazine. This document provides a comprehensive stability testing protocol, troubleshooting advice, and answers to frequently asked questions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-methylpropyl)-4-nitrosopiperazine. This document provides a comprehensive stability testing protocol, troubleshooting advice, and answers to frequently asked questions. As a piperazine-based N-nitrosamine, this compound requires rigorous stability evaluation to ensure safety and quality, aligning with global regulatory expectations for potentially mutagenic impurities.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability assessment.

Core Stability Testing Protocol

A robust stability program is essential for understanding how the quality of 1-(2-methylpropyl)-4-nitrosopiperazine changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability.[6][7][8]

Forced Degradation (Stress Testing)

The first step is to perform forced degradation studies. The objective is not to completely degrade the compound but to induce approximately 5-20% degradation. This helps identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 1-(2-methylpropyl)-4-nitrosopiperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

  • Expose to Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Include a control sample stored under ambient conditions and protected from light.

  • Neutralization/Quenching: After exposure, neutralize acidic and basic solutions and quench oxidative reactions if necessary before analysis.

  • Analysis: Analyze all samples, including the control, using a validated, stability-indicating analytical method, such as LC-MS/MS.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationPurpose
Acid Hydrolysis 0.1 M HCl at 60°CUp to 72 hoursTo assess stability in acidic environments. N-nitrosamines may undergo denitrosation.[9]
Base Hydrolysis 0.1 M NaOH at 60°CUp to 72 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room tempUp to 24 hoursTo test susceptibility to oxidation, which could affect the piperazine ring or isobutyl group.[10]
Thermal Degradation 80°C (solid state & solution)Up to 7 daysTo evaluate intrinsic thermal stability in the absence of other factors.[11]
Photostability ICH Q1B specified light sourceOverall illumination ≥ 1.2 million lux-hours and ≥ 200 watt-hours/m² near UV energy.To assess degradation upon light exposure. The N-N bond in nitrosamines is often susceptible to photolytic cleavage.[12][13][14]
Formal Stability Studies

Formal studies are conducted to establish a re-test period for the drug substance.[3] These studies must be performed on at least three primary batches using a container closure system that simulates the proposed packaging for storage and distribution.[3][4]

Table 2: ICH Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (minimum for submission)[3][15][16]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months[3][15][16]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months (only if significant change occurs in accelerated study)[15][16][17]

Table 3: Sample Testing Schedule for Formal Stability Studies

Storage ConditionTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter[3][5]
Accelerated 0, 3, 6[3][5]
Analytical Methodology

Due to the classification of N-nitrosamines as probable human carcinogens, analytical methods must be highly sensitive and selective to detect and quantify them at trace levels.[18]

  • Recommended Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its superior sensitivity and selectivity in complex matrices.[19][20]

  • Tests to be Performed: At each stability time point, the substance should be tested for key attributes that are susceptible to change, including:

    • Appearance (visual inspection)

    • Assay (quantification of the parent compound)

    • Degradation Products (identification and quantification of impurities)

G cluster_prep Phase 1: Preparation & Stress Testing cluster_formal Phase 2: Formal Stability Studies cluster_analysis Phase 3: Data Analysis & Reporting A Select ≥3 Primary Batches B Develop & Validate Stability-Indicating Method (LC-MS/MS) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Characterize Degradation Products C->D E Place Batches in Storage (Long-Term & Accelerated Conditions) D->E F Pull Samples at Scheduled Time Points E->F G Analyze Samples (Appearance, Assay, Impurities) F->G H Evaluate Data (Assess for Significant Change) G->H I Perform Trend Analysis H->I J Establish Re-Test Period I->J K Compile Stability Report J->K

Caption: High-level workflow for the stability testing of 1-(2-methylpropyl)-4-nitrosopiperazine.

Troubleshooting Guide

Q: I am observing a new, unknown peak in my chromatogram from a 3-month accelerated stability sample. What steps should I take?

A: First, confirm the peak is not an artifact from your analytical system (e.g., solvent, carryover). Inject a blank and compare. If the peak is real, use the mass spectrometer to determine its mass-to-charge ratio (m/z). Compare this with the data from your forced degradation studies. It is likely a degradation product that forms under thermal stress and high humidity. If it did not appear in stress studies, it may indicate a unique solid-state degradation pathway that requires further investigation.

Q: My mass balance in the forced degradation samples is below 95%. Where could the compound have gone?

A: A poor mass balance suggests that one or more degradation products are not being detected by your primary analytical method. Consider these possibilities:

  • Volatile Degradants: The compound may degrade into volatile species that are lost during sample preparation. This is plausible if, for instance, denitrosation occurs. Consider using headspace GC-MS to screen for volatile impurities.

  • Non-Chromophoric Degradants: The degradant may lack a chromophore if you are using UV detection alongside MS. This is less of an issue with mass spectrometry, but ensure your ionization source is appropriate for the potential products.

  • Adsorption: The parent compound or its degradants may have adsorbed onto the surface of the sample vial or container closure system.

Q: The degradation of my compound is significantly faster in the solid state under accelerated conditions than in solution. Why would this happen?

A: This can occur if the degradation is influenced by factors specific to the solid state, such as crystal form (polymorphism) or interactions with atmospheric moisture. The higher humidity in the accelerated chamber (75% RH) can be absorbed by the solid material, creating localized high-concentration "solution" pockets on the crystal surface where degradation reactions can proceed more rapidly than in a bulk solution.

Q: My results for photostability testing are inconsistent between runs. How can I improve reproducibility?

A: Inconsistent photostability results often stem from the experimental setup. Ensure that samples are placed in a consistent location within the photostability chamber to guarantee uniform exposure to the light source.[12] Always include a "dark control" sample wrapped in aluminum foil but placed next to the exposed samples; this helps differentiate between thermal degradation and photodegradation.[11] Finally, verify that your light source is calibrated and delivering the required illumination and UV energy as specified in ICH Q1B.[13][21]

Frequently Asked Questions (FAQs)

Q: What are the most likely chemical degradation pathways for 1-(2-methylpropyl)-4-nitrosopiperazine?

A: Based on its N-nitrosopiperazine structure, the primary degradation pathways are:

  • Photolytic Cleavage: The N-NO bond is often the weakest and can be cleaved by UV light, leading to the formation of a denitrosated piperazine and a nitric oxide radical.[14]

  • Acid-Catalyzed Denitrosation: In a strongly acidic environment, the nitroso group can be removed, reverting the molecule to the parent secondary amine, 1-(2-methylpropyl)piperazine.[9]

  • Oxidation: The tertiary amine nitrogen in the piperazine ring or the benzylic-like C-H bonds on the isobutyl group could be susceptible to oxidation, leading to various oxidized byproducts.

G cluster_photo Photodegradation (UV Light) cluster_acid Acid Hydrolysis (H+) cluster_ox Oxidation ([O]) parent 1-(2-methylpropyl)-4-nitrosopiperazine node1 Denitrosated Piperazine + NO• parent->node1 hv node2 1-(2-methylpropyl)piperazine + HNO2 parent->node2 H+ node3 Oxidized Ring or Side-Chain Products parent->node3 H2O2

Caption: Potential degradation pathways for 1-(2-methylpropyl)-4-nitrosopiperazine.

Q: What are the regulatory limits for this N-nitrosamine impurity?

A: There is no universal, published limit specifically for 1-(2-methylpropyl)-4-nitrosopiperazine. Regulatory agencies like the FDA and EMA set Acceptable Intake (AI) limits for nitrosamines based on their carcinogenic potential.[18] These limits are often in the range of nanograms per day.[22] If toxicological data is unavailable, the limit may be derived from structure-activity relationships (SAR) or the substance may be controlled under the Threshold of Toxicological Concern (TTC) for mutagenic impurities as described in the ICH M7 guideline.[2][22]

Q: What are the ideal storage and handling conditions for this compound?

A: Given its potential for thermal and photodegradation, 1-(2-methylpropyl)-4-nitrosopiperazine should be stored in a well-closed, light-resistant container at controlled room temperature or under refrigeration (2-8°C). It should be kept away from strong acids, oxidizing agents, and sources of UV light.

Q: How critical is the choice of the container and closure system?

A: It is critically important. The container closure system must protect the substance from environmental factors like light and moisture.[4] Furthermore, there should be no interaction between the container and the compound, such as leaching of impurities from the container or adsorption of the compound onto the container surface. All formal stability studies must use packaging that is identical to or simulates the final proposed packaging.[4]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]

  • Parr, M. K., & Joseph, J. F. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • Nalwade, S. U., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. ICH Q1 R2 Guidelines of regulatory affairs. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Teasdale, A. (2023). Forced degradation: predicting nitrosamine formation. European Pharmaceutical Review. [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • De-Saint-Hubert, M., et al. (2025). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025?. ORBi. [Link]

  • Health Canada. (2003). Stability Testing of Existing Drug Substances and Products. [Link]

  • Nakagawa, Y., et al. (2024). In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. J-STAGE. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]

  • ACS Publications. (2023). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link]

  • Patel, D., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC. [Link]

  • StabilityHub. (2025). Stability Testing Challenges for N-Nitrosamine Impurities. [Link]

  • FDA. (2023). Mitigation studies for nitrosamines in pharmaceutical formulations. [Link]

  • Lim, S., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PMC. [Link]

  • PubMed. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison for the Analysis of 1-(2-methylpropyl)-4-nitrosopiperazine

Introduction: The Imperative for Rigorous Nitrosamine Analysis The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for both drug manufacturers and regulatory authorities world...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Nitrosamine Analysis

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for both drug manufacturers and regulatory authorities worldwide.[1][2] These compounds are classified as probable or possible human carcinogens, and their presence, even at trace levels, necessitates stringent control strategies.[3][4] 1-(2-methylpropyl)-4-nitrosopiperazine, a specific nitrosamine, falls under this umbrella of concern, requiring highly sensitive and reliable analytical methods for its detection and quantification.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to manage the risks associated with nitrosamine impurities.[1][4][5][6] These guidelines mandate that pharmaceutical companies conduct thorough risk assessments and implement validated testing protocols to ensure their products are safe for consumption.[7][8]

To ensure the consistency and accuracy of analytical data across different manufacturing sites and quality control laboratories, inter-laboratory comparison studies are indispensable. These collaborative trials assess the performance and variability of analytical procedures when performed by different analysts in different laboratories.[3] This guide provides an in-depth comparison of the prevalent analytical methodologies for 1-(2-methylpropyl)-4-nitrosopiperazine, offers insights into the design of inter-laboratory studies, and presents supporting experimental data and protocols.

Core Analytical Methodologies: A Comparative Overview

The detection of nitrosamines at the required low levels is an analytical challenge.[2][3][9] The most effective and widely adopted techniques are chromatography-based methods coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many nitrosamines. The methodology involves separating compounds in the gas phase followed by detection using a mass spectrometer, which provides high selectivity and sensitivity.

Causality Behind Experimental Choices:

  • Injection Mode: A cool-on-column injection is often preferred to prevent thermal degradation of thermally labile nitrosamines.

  • Ionization: Electron Ionization (EI) is common, but for enhanced selectivity, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is the gold standard, minimizing matrix interference.[10]

  • Sample Preparation: A liquid-liquid extraction is typically employed to isolate the analyte from the drug product matrix and concentrate it for analysis.[11]

Experimental Protocol: GC-MS/MS

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 500 mg of the ground drug product into a 15 mL centrifuge tube.

    • For water-soluble matrices, dissolve the sample in 8.0 mL of a 1M NaOH solution. For samples soluble in organic solvents, disperse directly into 5.0 mL of dichloromethane (MeCl2).[11]

    • Add a known amount of a suitable deuterated internal standard (e.g., NDMA-d6).

    • Add 2.0 mL of MeCl2 to the aqueous sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial for analysis.[11]

  • Instrumental Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 20°C/min (hold for 5 min).

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

    • Ion Source: High-Efficiency Source (HES) at 230°C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for 1-(2-methylpropyl)-4-nitrosopiperazine would need to be determined empirically.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile.[12] It offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like pharmaceutical formulations.[13][14]

Causality Behind Experimental Choices:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. ESI is often preferred for its sensitivity with polar compounds.

  • Mobile Phase: The choice of mobile phase (e.g., ammonium formate buffer and methanol/acetonitrile) is critical for achieving good chromatographic separation and ionization efficiency.[15] A gradient elution is typically used to resolve the analyte from matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[16]

Experimental Protocol: LC-MS/MS

  • Standard and Sample Preparation:

    • Internal Standard (IS) Solution: Prepare a 200 ng/mL solution of an appropriate isotope-labeled internal standard (e.g., 1-methyl-4-nitrosopiperazine-d4) in methanol.

    • Standard Solutions: Prepare a series of calibration standards ranging from 0.5 to 100 ng/mL of 1-(2-methylpropyl)-4-nitrosopiperazine, each containing the IS at a fixed concentration (e.g., 20 ng/mL).

    • Sample Preparation:

      • Accurately weigh about 0.1 g of the sample into a 10 mL volumetric flask.

      • Add 1 mL of the internal standard solution and 7 mL of methanol.

      • Sonicate for 10 minutes to ensure complete extraction, then dilute to volume with methanol.

      • Centrifuge the solution at 3000 xg for 5 minutes.

      • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

  • Instrumental Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) or equivalent.

    • Column Temperature: 35°C.

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonia water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient might start at 40% B, increase to 100% B, hold, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

    • MS System: QTRAP 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Designing and Evaluating an Inter-Laboratory Comparison Study

An inter-laboratory comparison (ILC) or proficiency test is a formal study to evaluate the performance of multiple laboratories. The primary goal is to identify any systematic differences (bias) and to assess the overall reproducibility of an analytical method.

Workflow and Key Parameters

The process involves a coordinating body that prepares and distributes identical, homogenous samples to participating laboratories. Each lab analyzes the samples using their own validated method or a prescribed standard operating procedure and reports the results back to the coordinator for statistical analysis.

dot

Inter_Laboratory_Comparison_Workflow Coordinator Coordinating Body SamplePrep Prepare & Distribute Homogenous Samples Coordinator->SamplePrep Initiates Study LabA Participant Lab A SamplePrep->LabA Sends Samples LabB Participant Lab B SamplePrep->LabB Sends Samples LabC Participant Lab n SamplePrep->LabC Sends Samples Analysis Sample Analysis (Validated Method) LabA->Analysis LabB->Analysis LabC->Analysis DataSub Data Submission Analysis->DataSub StatEval Statistical Evaluation (e.g., Z-Scores) DataSub->StatEval Consolidates Results Report Final Report & Performance Assessment StatEval->Report Generates Report->LabA Feedback Report->LabB Feedback Report->LabC Feedback

Caption: A typical workflow for an inter-laboratory comparison study.

Performance Characteristics for Comparison

The success of an ILC hinges on the rigorous evaluation of key analytical method validation parameters as defined by guidelines like ICH Q2(R2).[17][18]

Parameter Description Acceptance Criteria (Typical) Significance in ILC
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3Assesses the sensitivity of methods across labs.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10; RSD ≤ 20%Crucial for ensuring labs can reliably measure nitrosamines at or below regulatory limits.[9]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Often determined by spiking a blank matrix with a known amount of analyte.70-130% recoveryReveals systematic errors or bias in a laboratory's procedure.[11]
Precision (RSD%) The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 15% for routine analysisEvaluates both repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[10]
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation Coefficient (R²) ≥ 0.99Ensures the calibration model is appropriate across the required concentration range.[12]

Data Summary: A Synthesized Inter-Laboratory Comparison

The following table presents synthesized data representative of what might be observed in an ILC for 1-(2-methylpropyl)-4-nitrosopiperazine analysis, comparing results from three hypothetical laboratories using LC-MS/MS.

Performance Parameter Laboratory A Laboratory B Laboratory C Consensus Mean
LOQ (ng/mL) 0.50.80.40.57
Linearity (R²) 0.9980.9950.999>0.99
Accuracy (Recovery % at 1 ng/mL) 95.2%108.5%98.1%100.6%
Precision (RSD %) 4.5%8.2%3.8%5.5%
Reported Concentration (ng/mL) 2.63.12.52.73
Z-Score *-0.481.36-0.82N/A

*Z-scores are calculated to compare a laboratory's result to the consensus mean. A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.

Analytical Workflow and Self-Validation

A robust analytical method contains inherent checks to validate the integrity of each run. This self-validating system is crucial for trustworthiness.

dot

Analytical_Workflow start Sample Receipt prep Sample Preparation Weigh Sample Add Internal Standard (IS) Extraction & Filtration start->prep analysis LC-MS/MS Analysis Inject Sample, Standards, Blanks Acquire Data (MRM) prep->analysis processing Data Processing Peak Integration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) analysis->processing review System Suitability & QC Review Check Blank (No interference) Check IS Response (Consistency) Check Calibration (R² ≥ 0.99) Check QC Sample (Accuracy) processing->review review->prep Fail results Calculate & Report Result review->results Pass

Caption: A self-validating analytical workflow for nitrosamine analysis.

Conclusion

The accurate and precise quantification of 1-(2-methylpropyl)-4-nitrosopiperazine is paramount for ensuring patient safety and meeting global regulatory expectations. While both GC-MS/MS and LC-MS/MS are powerful and suitable techniques, LC-MS/MS often provides superior performance for a broader range of pharmaceutical products. Inter-laboratory comparison studies are not merely a regulatory exercise; they are a fundamental component of a robust quality system. They foster confidence in analytical results, drive method harmonization, and ultimately ensure that the data used to make critical decisions about drug product quality and safety is reliable, reproducible, and accurate across the entire pharmaceutical industry.

References

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2025, April 29). Vertex AI Search.
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 25).
  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry.
  • Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. (2021, February). U.S.
  • Control of Nitrosamine Impurities in Human Drugs - Final Guidance. (2024, August 30). U.S.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22).
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19).
  • Challenges and winning strategies to develop an analytical method for Nitrosamines. (2024, May 15). Aurigene Pharmaceutical Services.
  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. (2022, February 15). Health Sciences Authority (HSA), Singapore.
  • A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. (2026, January 5). Journal of Applied Pharmaceutical Science.
  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023, October 3).
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3).
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. (2023, November 3). PubMed.
  • Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products. Benchchem.
  • Inter laboratory Comparison 2023 Report. (2024, August 1).
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent Technologies.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC.
  • Nitrosamines analysis: Leveraging extensive experience, large testing capacity and leading-edge instrumentation. PPD (part of Thermo Fisher Scientific).

Sources

Comparative

Validation of 1-(2-methylpropyl)-4-nitrosopiperazine as a genotoxic impurity

Title: Validation of 1-(2-methylpropyl)-4-nitrosopiperazine as a Genotoxic Impurity: An Objective Comparison of Analytical Platforms Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 1-(2-methylpropyl)-4-nitrosopiperazine as a Genotoxic Impurity: An Objective Comparison of Analytical Platforms

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the paradigm of pharmaceutical quality control. Among these, 1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1) represents a critical analytical bottleneck[1]. Formed via the nitrosation of the secondary amine precursor 1-(2-methylpropyl)piperazine, this complex genotoxic impurity demands ultra-trace quantification to meet the stringent Acceptable Intake (AI) limits mandated by the ICH M7 guidelines[2][3].

As an Application Scientist navigating the evolving landscape of mutagenic impurities, I have observed that legacy analytical methods frequently produce false positives or suffer from severe matrix suppression when applied to complex NDSRIs. This guide objectively compares standard Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Triple Quadrupole (LC-MS/MS) against the current gold standard: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . Furthermore, it provides a self-validating, step-by-step experimental protocol for the robust quantification of 1-(2-methylpropyl)-4-nitrosopiperazine.

The Analytical Dilemma: Why Legacy Platforms Fail

When quantifying complex NDSRIs like 1-(2-methylpropyl)-4-nitrosopiperazine (MW: 171.24 g/mol )[4], the choice of analytical platform dictates the integrity of the data.

  • The GC-MS/MS Pitfall (Thermal Degradation): While GC-MS/MS is exceptional for volatile, low-molecular-weight nitrosamines (e.g., NDMA), it is highly problematic for larger piperazine derivatives. The high temperatures in the GC injection port can induce in-situ thermal degradation of the Active Pharmaceutical Ingredient (API) or its precursors, artificially generating the nitrosamine during the analysis and leading to false-positive results[5][6].

  • The LC-MS/MS (QQQ) Pitfall (Isobaric Interference): LC-MS/MS bypasses thermal degradation but introduces a new vulnerability: isobaric interference. In complex pharmaceutical matrices, API fragments or common solvents (like DMF) often share the same nominal mass transitions as the target NDSRI[7]. Because a standard Triple Quadrupole operates at low mass resolution, it cannot distinguish between the NDSRI and the interfering ion, resulting in signal inflation and failed batch releases.

  • The LC-HRMS Solution: To overcome these limitations, the for NDSRI analysis[8][9]. By leveraging exact mass measurements with a resolving power exceeding 45,000, LC-HRMS differentiates the target NDSRI from matrix background with sub-5 ppm mass accuracy, entirely eliminating isobaric false positives[7][9].

Objective Platform Comparison

To guide laboratory instrumentation strategies, the following table summarizes the quantitative and qualitative performance of these three platforms specifically for 1-(2-methylpropyl)-4-nitrosopiperazine.

Table 1: Performance Comparison of Analytical Platforms for NDSRI Detection

Analytical ParameterGC-MS/MS (Triple Quad)LC-MS/MS (Triple Quad)LC-HRMS (Q-TOF / Orbitrap)
Risk of Thermal Degradation High (Injection port artifact risk)NoneNone
Mass Resolution / Selectivity Low (Nominal mass)Low (Nominal mass)High (Exact mass, < 5 ppm error)
Matrix Interference ModerateHigh (Isobaric co-elution risk)Low (Resolved by exact mass)
Limit of Quantitation (LOQ) ~5 - 10 ng/g~1 - 5 ng/g≤ 0.5 ng/g
Suitability for this NDSRI PoorModerateOptimal

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness, an analytical method cannot merely measure a signal; it must continuously prove its own accuracy. The following LC-HRMS protocol for 1-(2-methylpropyl)-4-nitrosopiperazine is designed as a self-validating system using isotopic dilution and advanced sample cleanup[10].

Phase 1: Sample Preparation & Matrix Mitigation

Causality: Direct injection of API-rich solutions causes severe Electrospray Ionization (ESI) source saturation and ion suppression. Mixed-mode Solid-Phase Extraction (SPE) is employed to isolate the target NDSRI while discarding the interfering API matrix[10].

  • Sample Dissolution: Accurately weigh 100 mg of the pharmaceutical sample and dissolve it in 10 mL of 0.1% formic acid in LC-grade water.

  • Isotopic Dilution (The Self-Validating Step): Spike the solution with 10 ng/mL of a stable isotope-labeled internal standard (e.g., 1-(2-methylpropyl)-4-nitrosopiperazine-d8). Why? Any analyte loss during extraction or ionization suppression in the MS source is proportionally mirrored by the internal standard, ensuring the final calculated concentration remains perfectly accurate.

  • SPE Extraction: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL methanol, followed by 5 mL water. Load the sample.

  • Wash & Elute: Wash with 5% methanol in water to remove neutral excipients. Elute the NDSRI using 5% ammonium hydroxide in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of the initial mobile phase.

Phase 2: Chromatographic Separation

Causality: A reversed-phase C18 column retains the hydrophobic isobutyl group, while an acidic mobile phase ensures the protonation of the piperazine ring, optimizing +ESI efficiency[11].

  • Injection: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 column (100 x 2.1 mm).

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS) Detection

Causality: High-resolution detection is critical to differentiate the NDSRI protonated adduct ( [M+H]+ at m/z 172.1444) from isobaric background ions[9].

  • Acquisition Mode: Operate the HRMS in targeted Selected Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM) mode using positive ESI.

  • Mass Extraction: Set the mass extraction window to ± 5 ppm to ensure strict selectivity.

  • Verification: Validate the peak identification by confirming that the isotopic distribution pattern matches the theoretical model with >90% fidelity.

Validation Data & Regulatory Compliance

When validated according to[12], the LC-HRMS method demonstrates superior performance metrics, ensuring compliance with FDA and EMA regulatory thresholds for genotoxic impurities[13][14].

Table 2: LC-HRMS Method Validation Summary for 1-(2-methylpropyl)-4-nitrosopiperazine

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved LC-HRMS Performance
Specificity No interference at retention timeMass resolution > 45,000; No isobaric interference
Linearity ( R2 ) 0.995 (across 1% to 150% of limit)0.9992
Accuracy (% Recovery) 70% – 130%98.5% ± 2.1% (Corrected via Internal Standard)
Precision (% RSD) 10% for LOQ3.4%
Limit of Quantitation (LOQ) 0.03 ppm (30 ng/g)0.005 ppm (5 ng/g)

Workflow Visualization

To map the logical progression of this self-validating methodology, the following diagram illustrates the critical path from sample preparation to regulatory compliance.

NDSRI_Validation_Workflow SamplePrep Sample Preparation (Mixed-Mode SPE) LC Chromatography (C18, +ESI) SamplePrep->LC Purified Extract HRMS High-Resolution MS (Mass Error < 5 ppm) LC->HRMS Analyte Separation Data Data Analysis (Isotopic Dilution) HRMS->Data Exact Mass Spectra Compliance Regulatory Review (ICH M7 Limits) Data->Compliance Validated Quantitation

Analytical workflow for NDSRI quantification using self-validating LC-HRMS methodology.

References

  • Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques To Meet Regulatory Needs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: Separations (MDPI) URL: [Link]

  • Title: Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing Source: ResolveMass Laboratories URL: [Link]

Sources

Validation

Comparative Carcinogenicity Assessment Guide: 1-(2-methylpropyl)-4-nitrosopiperazine vs. MNP and CPNP

Executive Summary & Context The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. This guide provides an objective, comparative carcinogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. This guide provides an objective, comparative carcinogenicity assessment of 1-(2-methylpropyl)-4-nitrosopiperazine (also known as 1-isobutyl-4-nitrosopiperazine or IBNP, CAS 743372-50-1)[1],.

IBNP is structurally related to the 1-isobutylpiperazine moiety utilized in the synthesis of advanced rifamycin derivatives, such as rifalazil[2]. To establish a robust toxicological profile, this guide benchmarks IBNP against two well-documented nitrosopiperazine impurities: 1-methyl-4-nitrosopiperazine (MNP) found in rifampin, and 1-cyclopentyl-4-nitrosopiperazine (CPNP) found in rifapentine[3],.

Structural & Mechanistic Comparison

The carcinogenic potency of nitrosamines is primarily driven by the alpha-hydroxylation pathway [4]. Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the carbon atoms adjacent to the N-nitroso group (alpha-carbons). This metabolic activation leads to the cleavage of the ring and the formation of a highly reactive diazonium ion, which subsequently alkylates DNA and induces mutagenesis[4],[5].

When comparing MNP, CPNP, and IBNP, the critical variables are the number of alpha-hydrogens available for hydroxylation and the steric hindrance provided by the N1-substituent. While the methyl group in MNP offers minimal steric shielding, the bulky cyclopentyl group in CPNP and the isobutyl group in IBNP alter the molecule's binding affinity to CYP enzymes, potentially modulating the rate of diazonium ion formation.

Table 1: Comparative Structural and Toxicological Profile of Nitrosopiperazine Impurities

ParameterMNPCPNPIBNP
Parent Drug Context RifampinRifapentine[3]Pipeline Rifamycins (e.g., Rifalazil)[2]
N1-Substituent MethylCyclopentylIsobutyl (2-methylpropyl)
Alpha-Hydrogen Count 2,22,22,2
Steric Hindrance (N1) LowHighModerate
Predicted CPCA Category Category 2[6]Category 2[6]Category 2
Target AI Limit 26.5 ng/day (0.16 ppm)[3]26.5 ng/day (0.11 ppm)[7]≤ 26.5 ng/day (Predicted)[4]

Carcinogenic Potency Categorization Approach (CPCA)

In the absence of robust, compound-specific in vivo TD50 data, regulatory bodies (FDA, EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign an Acceptable Intake (AI) limit[4],[8]. The CPCA evaluates activating and deactivating structural features to place the impurity into one of five Potency Categories (PCs), with AI limits ranging from 18 or 26.5 ng/day (highest risk) to 1500 ng/day (lowest risk)[9],[10].

For IBNP, the N-nitroso group is located on the piperazine ring. The two adjacent alpha-carbons are methylene (-CH2-) groups, resulting in an alpha-hydrogen count of 2,2[11]. Under the CPCA framework, this yields a baseline high-potency score. Because the isobutyl group is located on the distal N1 atom, it does not qualify as a direct alpha-carbon deactivating feature[5]. Consequently, IBNP defaults to a highly restrictive Potency Category (PC 2), necessitating stringent analytical control unless empirical data proves otherwise.

CPCA_Workflow Start Target Impurity: 1-(2-methylpropyl)-4-nitrosopiperazine Step1 Step 1: Alpha-Hydrogen Assessment Piperazine C3/C5 (Count = 2,2) Base Score = 1 Start->Step1 Step2 Step 2: Deactivating Features Evaluate N1-isobutyl steric hindrance (No direct alpha-carbon deactivation) Step1->Step2 Step3 Step 3: CPCA Potency Category Assigned to PC 1 or PC 2 (High Carcinogenic Risk) Step2->Step3 Step4A Regulatory Default Apply Strict AI Limit (≤ 26.5 ng/day) Step3->Step4A Default Pathway Step4B Empirical Override Enhanced Ames Test (EAT) & In Vivo TGR Assay Step3->Step4B Data-Driven Pathway Step4B->Step4A If Mutagenic

Figure 1: Carcinogenicity Assessment and AI Limit Establishment Workflow for IBNP.

Experimental Methodologies for Carcinogenicity Assessment

To objectively validate the CPCA prediction and ensure product safety, specific experimental protocols must be executed. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to prevent false negatives—a common pitfall in nitrosamine analysis.

Enhanced Ames Test (EAT) for Mutagenic Potential

Causality: Standard Ames tests (OECD 471) frequently yield false negatives for nitrosamines. This occurs because the standard rat liver S9 fraction lacks sufficient Cytochrome P450 2E1 (CYP2E1) activity required to metabolize nitrosopiperazines into their DNA-reactive diazonium forms. The Enhanced Ames Test (EAT) utilizes a 30% Hamster liver S9 fraction, which naturally expresses higher CYP2E1 levels, coupled with an extended liquid pre-incubation step to maximize metabolic activation,[12].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to reach early stationary phase.

  • Metabolic Activation Mix: Prepare a 30% Hamster liver S9 mix supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Pre-incubation: In a sterile tube, combine 0.1 mL of bacterial culture, 0.5 mL of the Hamster S9 mix, and 0.1 mL of IBNP test solution (dosed from 0.01 to 5000 µ g/plate ). Incubate at 37°C for 30 minutes. Causality: Liquid pre-incubation ensures prolonged, concentrated contact between the nitrosamine, activating enzymes, and bacteria before diffusion into the agar.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates for 48-72 hours at 37°C. Quantify revertant colonies using an automated colony counter.

Self-Validating Criteria: The assay is only deemed valid if the concurrent positive control (N-nitrosodimethylamine [NDMA], 10 µ g/plate ) induces a statistically significant (≥3-fold) increase in revertant colonies over the vehicle control. This confirms the metabolic competence of the specific Hamster S9 batch.

LC-MS/MS Quantification of IBNP

Causality: Given the restrictive AI limit (≤ 26.5 ng/day), analytical methods must achieve a Limit of Quantitation (LOQ) in the low parts-per-billion (ppb) range. Atmospheric Pressure Chemical Ionization (APCI) is selected over Electrospray Ionization (ESI). Because IBNP is a low-molecular-weight, relatively non-polar compound lacking easily ionizable functional groups in solution, APCI provides vastly superior gas-phase ionization efficiency, reducing matrix suppression.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the drug substance in a suitable diluent (e.g., methanol). Spike the sample with an isotopically labeled internal standard (e.g., IBNP-d9) at a concentration of 10 ppb. Causality: The internal standard perfectly co-elutes with the analyte, inherently correcting for extraction losses and ion suppression.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to separate IBNP from the bulk API.

  • Mass Spectrometry: Operate the triple quadrupole MS in APCI positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 172.1 → specific fragment ions) for precise quantification.

  • Data Analysis: Quantify the IBNP concentration against a 6-point calibration curve ranging from 1 ppb to 100 ppb.

Self-Validating Criteria: The method requires a rigorous System Suitability Test (SST). Before any sample analysis proceeds, the SST must demonstrate a Signal-to-Noise (S/N) ratio > 10 for the LOQ standard, a peak symmetry factor between 0.8 and 1.5, and a correlation coefficient (R²) ≥ 0.995 for the calibration curve.

References

  • NextSDS. "1-(2-methylpropyl)-4-nitrosopiperazine — Chemical Substance Information." [Link]

  • IMPAACT4TB. "Nitrosamine concerns for Rifapentine." [Link]

  • Treatment Action Group (2021). "N-nitrosamines and Tuberculosis Medicines Rifapentine and Rifampicin." [Link]

  • National Institutes of Health / PMC (2021). "An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals." [Link]

  • Drug Future. "Rifalazil, ABI-1648, K-1648, PA-1648, KRM-1648-药物合成数据库." [Link]

  • U.S. Food and Drug Administration (FDA) (2025). "Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach." [Link]

  • Zamann Pharma Support GmbH (2025). "What is the CPCA Category for Nitrosamine?" [Link]

  • Toxicology.org / Society of Toxicology (SOT) (2024). "Nitrosamine Potency Prediction: Reviewing the Carcinogenic Potency Categorization Approach." [Link]

Sources

Comparative

Benchmarking analytical techniques for trace level detection of nitrosamines

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling, I have witnessed firsthand how the discovery of nitrosamines has fundamentally shifted our analytical paradigms. When re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling, I have witnessed firsthand how the discovery of nitrosamines has fundamentally shifted our analytical paradigms. When regulatory bodies like the FDA and EMA mandate acceptable intake (AI) limits as low as 18 to 37 ng/day[1], we are pushed to the absolute limits of instrumental sensitivity. We are no longer just measuring concentrations; we are defending the safety of the global drug supply.

For researchers, scientists, and drug development professionals, selecting the correct analytical platform for trace-level nitrosamine detection is a high-stakes decision. This guide provides an objective, data-driven benchmark of the primary analytical techniques—LC-MS/MS, GC-MS/MS, and LC-HRMS—grounded in mechanistic causality and field-proven methodologies.

Mechanistic Causality: Why Analyte Properties Dictate the Platform

The fundamental error many laboratories make is treating all nitrosamines as a uniform class of compounds. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is entirely dictated by the volatility, thermal stability, and molecular weight of the target analyte[2].

  • The Thermal Degradation Artifact (False Positives): Low molecular weight nitrosamines like N-nitrosodimethylamine (NDMA) are volatile and thermally stable, making them highly amenable to GC-MS. However, complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) and certain active pharmaceutical ingredients (APIs) are thermally labile. Subjecting these complex matrices to the high temperatures of a GC injection port (>250°C) can cause residual nitrites and secondary amines to react in-situ, artificially synthesizing nitrosamines during the analysis. This causality mandates the use of LC-MS/MS for non-volatile or thermally labile compounds[2].

  • Ion Suppression vs. Sensitivity: In LC-MS/MS, the choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, making it significantly less susceptible to matrix suppression from co-eluting high-concentration APIs compared to Electrospray Ionization (ESI)[3]. However, ESI remains superior for highly polar, high-molecular-weight NDSRIs.

Decision matrix for selecting nitrosamine analytical techniques based on analyte properties.

Benchmarking the Analytical Arsenal

To objectively compare these platforms, we must look at their quantitative performance metrics across diverse matrices.

  • LC-MS/MS is currently regarded as the gold standard due to its exceptional sensitivity (parts-per-trillion levels) and broad applicability without the need for derivatization[2][4].

  • GC-MS/MS , particularly when coupled with Dynamic Headspace (DHS), remains a powerhouse for volatile nitrosamines. DHS continuously sweeps the sample headspace, trapping trace volatiles and drastically lowering the Limit of Detection (LOD) compared to static headspace[1].

  • LC-HRMS (High-Resolution Mass Spectrometry) is increasingly deployed for unknown identification and resolving isobaric interferences (e.g., distinguishing dimethylformamide isotopes from NDMA) by utilizing exact mass measurements[4][5].

Comparative Performance Data

The following table synthesizes quantitative performance data for common nitrosamines across different analytical platforms, highlighting the strengths and limitations of each approach[1][2][3].

ParameterGC-MS/MS (EI / DHS)LC-MS/MS (APCI)LC-MS/MS (ESI)LC-HRMS (TOF)
Optimal Target Volatiles (NDMA, NDEA)Broad Range (NDBA)Polar NDSRIsUnknowns / Complex Matrices
Sensitivity (LOD) < 1 µg/kg[3]1-5 µg/kg5-10 µg/kg< 5 µg/kg[1]
Matrix Suppression Low (Headspace separation)ModerateHighModerate to High
Linearity (R²) > 0.999[3]> 0.99[3]> 0.99[3]> 0.999[1]
Recovery Rate 108.66 ± 9.32%[3]70 – 120%[1]70 – 120%85 - 115%
Thermal Degradation Risk High (Injection port)NoneNoneNone

Self-Validating Experimental Protocols

A protocol is scientifically hollow without internal validation. The workflows detailed below are designed as self-validating systems . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the exact moment of sample dissolution, any matrix suppression, extraction inefficiency, or ionization variability is perfectly mirrored by the SIL-IS, rendering the final absolute quantification self-correcting.

Protocol 1: Self-Validating LC-MS/MS Workflow for NDSRIs and Non-Volatiles

This protocol utilizes reverse-phase chromatography to separate the highly polar API from the less polar nitrosamines, preventing source saturation.

  • Sample Preparation & Isotope Spiking: Weigh 50 mg of the drug substance into a centrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., NDMA-d6) at a concentration of 10 ng/mL.

    • Causality: Spiking before extraction ensures the internal standard undergoes the exact same matrix effects and extraction losses as the target analyte.

  • Extraction: Add 5 mL of LC-MS grade Methanol/Water (80:20 v/v). Vortex vigorously for 5 minutes, then sonicate at 15°C for 10 minutes to ensure complete dissolution without thermal degradation.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Methanol).

  • Ionization & Detection: Utilize APCI in positive ion mode. Monitor two Multiple Reaction Monitoring (MRM) transitions (Quantifier and Qualifier).

    • Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard to confirm peak purity and rule out isobaric interferences.

Self-validating LC-MS/MS MRM workflow utilizing stable isotope-labeled internal standards.

Protocol 2: Dynamic Headspace (DHS) GC-MS/MS for Volatile Nitrosamines

This method is strictly reserved for volatile nitrosamines (e.g., NDMA, NDEA) where thermal degradation of the API is not a risk factor[1][6].

  • Sample Preparation: Dissolve 100 mg of the drug product in 5 mL of LC-MS grade water inside a 20 mL headspace vial. Spike immediately with the appropriate SIL-IS mixture. Seal the vial with a PTFE-lined septum.

  • Dynamic Headspace Extraction: Incubate the vial at 80°C for 15 minutes. Sweep the headspace with inert Helium gas at 50 mL/min for 10 minutes, trapping the purged volatiles onto a Tenax TA adsorbent trap held at 20°C.

    • Causality: Unlike static headspace which relies on equilibrium, DHS continuously drives the equilibrium toward the gas phase, achieving near-exhaustive extraction of trace volatiles.

  • Desorption & Separation: Rapidly heat the Tenax trap to 250°C to thermally desorb the analytes directly onto a DB-WAX UI capillary column.

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor specific MRM transitions to achieve sub-part-per-billion (ppb) quantitation limits[3].

Conclusion

The trace-level detection of nitrosamines is not a one-size-fits-all endeavor. While LC-MS/MS remains the undisputed gold standard for broad-spectrum and complex NDSRI analysis due to its gentle ionization and lack of thermal artifacts[2][4], GC-MS/MS equipped with dynamic headspace offers unparalleled sensitivity for volatile species[1]. By understanding the mechanistic causality behind these techniques and implementing self-validating protocols with isotopic standards, analytical scientists can ensure absolute regulatory compliance and safeguard patient health.

References

  • [2] A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosobutylamine Analysis - Benchchem - 2

  • [3] Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - NIH / PMC - 3

  • [4] Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS) - ResolveMass - 4

  • [1] Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS - Shimadzu -1

  • [6] Headspace GC-MS vs LC-MS for Nitrosamines - YouTube - 6

  • [5] Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method - Shimadzu Singapore -5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-methylpropyl)-4-nitrosopiperazine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system designed to eliminate risk at the molecular level. Handling 1-(2-methylpropyl)-4-nitrosopipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system designed to eliminate risk at the molecular level. Handling 1-(2-methylpropyl)-4-nitrosopiperazine (CAS: 743372-50-1)—a highly potent Nitrosamine Drug Substance-Related Impurity (NDSRI)—requires an uncompromising, self-validating operational framework.

Nitrosamines are classified as a Cohort of Concern (CoC) under the ICH M7 guidelines due to their profound mutagenic and carcinogenic potential[1]. Below is the definitive, causality-driven guide to the personal protective equipment (PPE) ecosystem, operational workflows, and chemical destruction protocols required to handle this compound safely.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the causality of the hazard. The N-nitroso functional group in 1-(2-methylpropyl)-4-nitrosopiperazine undergoes cytochrome P450-mediated metabolic activation (primarily via CYP2E1) in vivo. This activation forms highly reactive electrophilic diazonium ions that rapidly alkylate nucleophilic centers on DNA (such as the N7 or O6 positions of guanine), leading to irreversible genetic mutations.

Furthermore, the hybrid nitroso-hydrazine structural motif is a high-energy feature with potentially explosive properties under forcing conditions[1].

Table 1: Quantitative Hazard Classifications for 1-(2-methylpropyl)-4-nitrosopiperazine [2]

Hazard ClassGHS CodeSeverityMechanistic Implication
Acute Toxicity (Oral/Dermal/Inhalation) H301, H311, H331Danger (Category 3)Rapid systemic absorption via all routes; mandates absolute respiratory and dermal isolation.
Carcinogenicity H350Danger (Category 1B)Proven potential to induce carcinogenesis; requires zero-tolerance exposure limits.
Serious Eye Damage H318Danger (Category 1)Corrosive to ocular tissue; necessitates full face shielding during solvent addition.
Skin Irritation / STOT SE H315, H336Warning (Category 2/3)Induces localized dermal damage and central nervous system depression upon acute exposure.

The PPE Ecosystem: A Causality-Driven Approach

Standard laboratory PPE is insufficient for handling concentrated NDSRIs. Because 1-(2-methylpropyl)-4-nitrosopiperazine is frequently dissolved in organic solvents (like DMSO or methanol) for analytical testing, these solvents act as permeation enhancers , rapidly carrying the nitrosamine through standard 4-mil nitrile gloves.

Table 2: Required PPE Ecosystem Specifications

PPE ComponentSpecificationCausality & Scientific Rationale
Primary Dermal (Outer) Laminated PE/EVAL gloves (e.g., Silver Shield)Provides a broad-spectrum, impermeable barrier against the organic solvent vehicles that would otherwise transport the nitrosamine through standard elastomers.
Secondary Dermal (Inner) 8-mil Nitrile glovesProvides mechanical dexterity and a secondary barrier. Self-Validation: Inspect inner gloves with a UV lamp post-operation to confirm zero breakthrough.
Respiratory & Environmental Class II Type B Biological Safety Cabinet (BSC) or HEPA-filtered Fume HoodH331 (Toxic if inhaled) mandates negative-pressure containment[2]. The airflow must be externally exhausted, not recirculated.
Ocular Indirect-vent chemical splash goggles + Face shieldProtects against H318 (Serious eye damage)[2]. A face shield alone does not prevent vapor intrusion; goggles are mandatory.
Body Disposable Tyvek suit or chemically resistant apronPrevents the compound from settling on woven fabrics, which can cause delayed, chronic dermal exposure.

Operational Workflow & Handling Protocol

Every step in handling 1-(2-methylpropyl)-4-nitrosopiperazine must be a self-validating system . This means the protocol inherently proves its own success or failure before you move to the next step.

Workflow Start Pre-Operation: PPE & Hood Verification Weigh Gravimetric Transfer (Inside HEPA Hood) Start->Weigh Solvent Solvent Addition (Avoid DCM/Acetone) Weigh->Solvent Validate Self-Validation: Mass Balance Check Solvent->Validate Decon Chemical Decontamination (HBr/AcOH or Al-Ni/NaOH) Validate->Decon End Hazardous Waste Segregation Decon->End

Fig 1. Self-validating operational workflow for handling high-potency nitrosamines.

Step-by-Step Handling Methodology:
  • Environmental Baseline: Line the BSC or fume hood with highly absorbent, plastic-backed bench paper. Ensure the analytical balance is calibrated and zeroed within the containment zone.

  • Gravimetric Transfer: Using an anti-static spatula, transfer the solid 1-(2-methylpropyl)-4-nitrosopiperazine into a pre-tared, amber volumetric flask. Causality for Amber Glass: Nitrosamines are photolabile and will slowly degrade under ambient laboratory lighting, compromising your analytical standards[3].

  • Solvent Addition: Slowly add the diluent (e.g., Methanol)[4]. Cap the flask immediately with a PTFE-lined septum cap.

  • Self-Validation Checkpoint (Mass Balance): Weigh the original source vial, the spatula, and the sealed volumetric flask. The total mass must equal the starting mass. A discrepancy indicates a micro-spill on the bench paper, triggering immediate localized decontamination.

Decontamination and Chemical Destruction Plan

Nitrosamines are chemically stable under standard aqueous conditions. Simply wiping up a spill with soap and water does not eliminate the hazard; it merely transfers the active carcinogen to the solid waste bin. Chemical destruction is mandatory.

We employ two validated chemical degradation pathways to reduce 1-(2-methylpropyl)-4-nitrosopiperazine to innocuous products (amines, ammonia, and nitrites)[5][6].

Degradation Nitrosamine 1-(2-methylpropyl)-4- nitrosopiperazine Spill Choice Select Degradation Method Nitrosamine->Choice Method1 Method A: HBr / AcOH (Cleaves N-NO bond) Choice->Method1 Method2 Method B: Al-Ni / Alkali (Reduces to Amine) Choice->Method2 Safe Innocuous Products (Amines, Nitrite, NH3) Method1->Safe Warning Do NOT use Method B with DCM or Acetone Method2->Warning Method2->Safe

Fig 2. Validated chemical destruction pathways for nitrosamine decontamination.

Protocol A: Hydrobromic Acid / Glacial Acetic Acid Cleavage (Preferred for Glassware)

Causality: A 1:1 solution of Hydrobromic acid (HBr) and Glacial Acetic Acid quantitatively hydrolyzes the N-nitroso derivatives of secondary amines, releasing nitrite and destroying the mutagenic pharmacophore[3].

  • Submerge all contaminated spatulas, vials, and glassware in a 1:1 HBr/Acetic Acid bath inside the fume hood.

  • Allow to react for a minimum of 2 hours.

  • Neutralize the acidic bath with sodium bicarbonate before routing to standard aqueous hazardous waste.

Protocol B: Aluminum-Nickel Alloy Reduction (Preferred for Liquid Spills)

Causality: Treatment with aluminum-nickel alloy powder and aqueous alkali rapidly reduces nitrosamines to their corresponding innocuous amines and ammonia[5][6].

  • Self-Validation Checkpoint (Solvent Compatibility): Verify the spill matrix. Do NOT use this method if the nitrosamine is dissolved in Dichloromethane (DCM) or Acetone. Reactions in these solvents are slow, incomplete, and generate unidentified, potentially hazardous byproducts[5][6].

  • For compatible spills (e.g., DMSO, Methanol, Water), cover the spill with aluminum-nickel alloy powder.

  • Slowly apply 1M NaOH (aqueous alkali) dropwise to the powder.

  • Allow the reduction reaction to proceed for 1 hour. The resulting liquid will contain only harmless amines and can be absorbed with a spill pad for standard incineration disposal[7].

References

  • NextSDS. (n.d.). 1-(2-methylpropyl)-4-nitrosopiperazine — Chemical Substance Information. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Organic Process Research & Development. Retrieved from[Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1981). Safe disposal of carcinogenic nitrosamines. Carcinogenesis - Oxford Academic. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (1981). Safe disposal of carcinogenic nitrosamines. Retrieved from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.